Fipravirimat dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2442512-14-1 |
|---|---|
分子式 |
C43H69Cl2FN2O4S |
分子量 |
800.0 g/mol |
IUPAC 名称 |
(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C43H67FN2O4S.2ClH/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48;;/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48);2*1H/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-;;/m0../s1 |
InChI 键 |
XCKBDEJKCRIISZ-RXNWYHASSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
产品来源 |
United States |
Foundational & Exploratory
Fipravirimat Dihydrochloride: A Technical Overview of a Novel HIV-1 Maturation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fipravirimat, also known as GSK3640254, is a potent, second-generation HIV-1 maturation inhibitor that was under development by ViiV Healthcare. It represents a novel class of antiretroviral agents that target the final stages of the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein. This mechanism of action is distinct from existing classes of antiretrovirals, offering a potential therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1 strains. Fipravirimat demonstrated robust antiviral activity against a broad range of HIV-1 subtypes and clinically relevant polymorphisms. However, its development was discontinued in early 2023 due to a lack of sufficient clinical differentiation from existing therapies and a notable food effect that could impact patient adherence. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for Fipravirimat dihydrochloride.
Chemical Structure and Properties
Fipravirimat is a complex small molecule with a triterpenoid core. The dihydrochloride salt is the form that was advanced in clinical development.
Chemical Structure:
-
IUPAC Name: (1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid dihydrochloride
-
Molecular Formula: C₄₃H₆₉Cl₂FN₂O₄S
-
Molecular Weight: 799.99 g/mol [1]
Physicochemical Properties:
A comprehensive public dataset of the physicochemical properties of this compound is not available. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 2442512-14-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 100 mg/mL (125.00 mM) | In-house data |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Note: Detailed information on melting point, pKa, and stability under various pH and temperature conditions has not been publicly disclosed.
Mechanism of Action: Inhibition of HIV-1 Maturation
Fipravirimat exerts its antiviral effect by inhibiting the final step of HIV-1 maturation, a critical process for the formation of infectious viral particles.
Signaling Pathway:
The HIV-1 Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several structural proteins, including the capsid protein (CA) and the spacer peptide 1 (SP1). The cleavage of the CA-SP1 junction is a crucial step that triggers the conformational rearrangement of the Gag lattice, leading to the formation of the mature, conical viral core.
Fipravirimat binds to a specific site on the Gag polyprotein at or near the CA-SP1 cleavage site. This binding event stabilizes the immature Gag lattice and sterically hinders the access of the HIV-1 protease to the cleavage site.[2] As a result, the processing of the CA-SP1 precursor (p25) to the mature CA (p24) is inhibited. This disruption of the maturation process leads to the production of non-infectious, immature virions with aberrant core morphology.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and specific antiviral assays of this compound are proprietary and not fully available in the public domain. The following sections outline the general methodologies based on published literature.
Synthesis of Fipravirimat
The synthesis of Fipravirimat is a multi-step process starting from a triterpenoid natural product. The key structural modification involves the introduction of a cyclohex-3-ene-1-carboxylic acid moiety with a fluoromethyl group at the C-3 position and a C-17 amine side chain.[3][4] The final step typically involves the formation of the dihydrochloride salt.
General Synthetic Workflow:
Antiviral Activity Assays
The antiviral activity of Fipravirimat was primarily assessed using cell-based assays that measure the inhibition of HIV-1 replication.
Phenotypic Antiviral Assay (General Protocol):
-
Cell Culture: Human T-cell lines (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Virus Infection: Cells are infected with laboratory-adapted or clinical isolates of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: A serial dilution of this compound is added to the infected cell cultures.
-
Incubation: The cultures are incubated for a period of 3 to 7 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified using various methods:
-
p24 Antigen ELISA: Measures the concentration of the viral capsid protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.
-
Reporter Gene Assay: Uses recombinant viruses expressing a reporter gene (e.g., luciferase or green fluorescent protein) to quantify infection of target cells.
-
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.
Mechanism-Based Assay (Gag Cleavage Inhibition):
To confirm the mechanism of action, assays were designed to directly measure the inhibition of Gag processing.
-
Virus-Like Particle (VLP) Production: HEK293T cells are transfected with a Gag expression plasmid to produce VLPs.
-
Compound Treatment: Fipravirimat is included in the cell culture medium during VLP production.
-
VLP Lysis and Western Blotting: The VLPs are harvested, lysed, and the proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for the HIV-1 CA protein.
-
Analysis: The ratio of the uncleaved CA-SP1 precursor (p25) to the mature CA (p24) is quantified to determine the extent of cleavage inhibition.[2]
Resistance
In vitro resistance selection studies and analysis of viral isolates from clinical trials identified the A364V mutation in the Gag polyprotein as the primary substitution conferring resistance to Fipravirimat.[2][5] This mutation is located in the SP1 region and is thought to increase the rate of CA-SP1 cleavage, thereby overcoming the inhibitory effect of the drug.
Clinical Development and Discontinuation
Fipravirimat progressed to Phase IIb clinical trials.[4] It demonstrated a dose-dependent reduction in HIV-1 viral load in treatment-naïve and treatment-experienced patients. However, in early 2023, ViiV Healthcare announced the discontinuation of the Fipravirimat development program. The decision was based on a strategic assessment that the compound did not offer sufficient clinical differentiation compared to the highly effective and convenient standard-of-care regimens already available. A clinically significant food effect, which would have required administration with a meal and could negatively impact patient convenience and adherence, was also a contributing factor to the discontinuation.[6]
Conclusion
This compound is a potent and well-characterized second-generation HIV-1 maturation inhibitor. Its unique mechanism of action provided a strong rationale for its development as a novel antiretroviral agent. While it showed promise in early clinical studies, the high bar for new HIV therapies, which requires significant advantages over existing highly effective and convenient regimens, ultimately led to the cessation of its clinical development. The research and clinical data gathered for Fipravirimat have, nevertheless, contributed valuable insights into the inhibition of HIV-1 maturation and will inform the development of future antiretroviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK’s ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]
Fipravirimat dihydrochloride as a second-generation HIV maturation inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fipravirimat dihydrochloride (formerly GSK3640254) is a potent, second-generation, orally bioavailable small molecule inhibitor of HIV-1 maturation.[1] Developed by ViiV Healthcare, it represented a promising therapeutic agent with a novel mechanism of action, distinct from existing classes of antiretroviral drugs.[1] Fipravirimat targets the final step of Gag polyprotein processing, a critical stage in the viral lifecycle, thereby preventing the formation of mature, infectious virions.[2][3] Despite demonstrating potent antiviral activity against a broad range of HIV-1 subtypes and overcoming resistance associated with the first-generation maturation inhibitor bevirimat, the clinical development of Fipravirimat was discontinued in early 2023.[1][2] The primary reasons cited were a low genetic barrier to resistance and a lack of significant clinical differentiation from existing highly effective antiretroviral therapies.[2] This technical guide provides a comprehensive overview of Fipravirimat, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
Fipravirimat is a maturation inhibitor that specifically targets the HIV-1 Gag polyprotein.[3] The Gag polyprotein (Pr55Gag) is the primary structural component of the virus and undergoes a series of proteolytic cleavages by the viral protease to yield mature structural proteins, including matrix (MA), capsid (CA), and nucleocapsid (NC).[4] This process, known as maturation, is essential for the formation of the conical viral core and the production of infectious virions.[4]
Fipravirimat inhibits the final cleavage event in this cascade: the separation of the spacer peptide 1 (SP1) from the C-terminus of the CA protein.[2][4] By binding to a specific site on the Gag polyprotein at the CA-SP1 junction, Fipravirimat induces a conformational change that prevents the viral protease from accessing and cleaving this site.[4] This disruption of Gag processing leads to the assembly of immature, non-infectious virus particles with aberrant core morphology.[4] Unlike protease inhibitors, which directly target the active site of the viral protease, maturation inhibitors like Fipravirimat act on the substrate of the protease.[3]
Quantitative Data
Preclinical Antiviral Activity
Fipravirimat demonstrated potent antiviral activity against a wide range of HIV-1 subtypes in preclinical studies. Its efficacy was maintained against viral strains carrying polymorphisms that conferred resistance to the first-generation maturation inhibitor, bevirimat.[5][6]
| Parameter | Value | Assay Conditions | Reference |
| Mean EC50 | 9 nM | Panel of HIV-1 clinical isolates in PBMCs | [5][6] |
| Mean protein-binding adjusted EC90 | 33 nM | Library of subtype B and C chimeric viruses | [5][6] |
| Binding Affinity (Kd) | 1.4 nM | HIV-1 Virus-Like Particles (VLPs) | [5] |
| Dissociation Rate | 7.1-fold slower than a previous-generation MI | Wild-type Gag VLPs | [6][7] |
Table 1: Preclinical Antiviral Activity of Fipravirimat
Clinical Pharmacokinetics
Phase I clinical trials in healthy adult participants established the pharmacokinetic profile of Fipravirimat, supporting its evaluation for once-daily oral administration.[8][9]
| Parameter | Value | Study Population | Reference |
| Time to Maximum Concentration (Tmax) | 3.0 - 4.5 hours | Healthy Adults | [8][10] |
| Half-life (t1/2) | ~24 hours | Healthy Adults | [9][10] |
| AUC0–τ (200 mg QD) | 24.5 µg·h/mL | Healthy Adults (co-administered with TAF/FTC) | [8] |
| Cmax (200 mg QD) | 1.4 µg/mL | Healthy Adults (co-administered with TAF/FTC) | [8] |
| Cτ (200 mg QD) | 0.8 µg/mL | Healthy Adults (co-administered with TAF/FTC) | [8] |
| Plasma Clearance | 1.04 L/h | Healthy Men (intravenous microtracer) | [11] |
| Volume of Distribution (Vss) | 28.7 L | Healthy Men (intravenous microtracer) | [11] |
| Fraction Absorbed | 0.26 | Healthy Men (oral administration) | [11] |
Table 2: Pharmacokinetic Parameters of Fipravirimat in Healthy Adults
Resistance Profile
A significant challenge in the development of Fipravirimat was its low genetic barrier to resistance. The primary resistance-associated mutation (RAM) that emerged both in vitro and in clinical studies was A364V in the Gag polyprotein.[2][7]
| Mutation | Effect | Reference |
| Gag A364V | Confers resistance to Fipravirimat. | [2][7] |
| Virus-like particles with this mutation exhibit a 9.3-fold faster p25 cleavage rate compared to wild-type. | [3][7] |
Table 3: Key Resistance Mutation to Fipravirimat
Experimental Protocols
The following sections describe the general methodologies employed in the evaluation of Fipravirimat.
Antiviral Activity Assays
The antiviral activity of Fipravirimat was typically assessed using cell-based assays with HIV-1 infected cells.
-
Objective: To determine the concentration of Fipravirimat required to inhibit HIV-1 replication by 50% (EC50) and 90% (EC90).
-
Cell Lines: Human T-cell lines permissive to HIV-1 infection, such as MT-2 or CEM-NKR-CCR5-Luc cells, are commonly used.[9][12] Peripheral blood mononuclear cells (PBMCs) are also utilized to assess activity against clinical isolates.[5]
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) and a panel of clinical isolates from various subtypes are used to determine the breadth of activity.[5][12]
-
General Protocol:
-
Cells (e.g., MT-2) are seeded in 96-well or 384-well plates at a specific density (e.g., 9.5 x 10³ cells/well).[9]
-
The cells are infected with a known amount of HIV-1, expressed as the multiplicity of infection (MOI), which is the ratio of infectious virus particles to cells (e.g., MOI of 0.005 to 0.01).[9]
-
Serial dilutions of Fipravirimat are added to the infected cell cultures.
-
The plates are incubated for a period of 3 to 7 days to allow for viral replication.[12]
-
Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.[5][13]
-
The EC50 and EC90 values are calculated by plotting the percentage of viral inhibition against the drug concentration.
-
In Vitro Resistance Selection Studies
These studies are designed to identify the genetic mutations that confer resistance to an antiviral drug.
-
Objective: To select for and identify HIV-1 mutations that allow the virus to replicate in the presence of Fipravirimat.
-
General Protocol:
-
HIV-1 is cultured in a permissive cell line (e.g., MT-2) in the presence of a low concentration of Fipravirimat.
-
The virus is passaged repeatedly, with the supernatant from the infected culture used to infect fresh cells.
-
The concentration of Fipravirimat is gradually increased as the virus adapts and develops resistance.
-
When the virus is able to replicate at significantly higher drug concentrations (breakthrough), the proviral DNA from the infected cells is sequenced to identify mutations in the target gene (in this case, gag).
-
Pharmacokinetic Analysis
Pharmacokinetic parameters are determined from the analysis of drug concentrations in biological fluids (e.g., plasma) collected over time from study participants.
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Fipravirimat in humans.
-
Methodology: Noncompartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters.[8][14]
-
Data Collection: In clinical trials, blood samples are collected at multiple time points following drug administration.[8]
-
Analysis: The plasma concentrations of Fipravirimat are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration-time data is then used to calculate parameters such as:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over a given time interval.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Conclusion
This compound represents a significant advancement in the field of HIV maturation inhibitors, demonstrating potent antiviral activity and overcoming key limitations of its predecessor. However, its clinical development was ultimately halted due to a low genetic barrier to resistance, highlighting the ongoing challenges in developing new antiretroviral agents. The comprehensive data gathered on Fipravirimat, from its mechanism of action to its clinical performance, provides valuable insights for the future design and development of novel HIV therapeutics. This technical guide serves as a consolidated resource for researchers and drug development professionals to understand the scientific journey of Fipravirimat and to inform future research in the quest for more effective and durable HIV treatments.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Induced Maturation of Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
Fipravirimat Dihydrochloride: A Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fipravirimat dihydrochloride (GSK3640254) is a potent, second-generation HIV-1 maturation inhibitor that targets the final stages of the viral lifecycle. By interfering with the proteolytic cleavage of the Gag polyprotein, specifically the capsid/spacer peptide 1 (CA/SP1) junction, Fipravirimat prevents the formation of mature, infectious virions. This document provides a comprehensive technical overview of the in vitro antiviral spectrum of activity of Fipravirimat, detailing its efficacy against a range of HIV-1 subtypes and clinical isolates, its mechanism of action, and the methodologies used to characterize its antiviral profile. Despite its potent antiviral activity, the clinical development of Fipravirimat was discontinued in 2023 due to a low genetic barrier to resistance.
Mechanism of Action: Inhibition of HIV-1 Gag Polyprotein Cleavage
The maturation of HIV-1 into an infectious particle is a highly orchestrated process that relies on the sequential cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This process transforms the immature, non-infectious virion into a mature particle with a condensed conical core. Fipravirimat disrupts this critical step by binding to the Gag polyprotein at the CA/SP1 cleavage site. This binding event stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA/SP1 junction. As a result, the final step in Gag processing is inhibited, leading to the production of non-infectious viral particles with defective cores.
In Vitro Antiviral Spectrum of Activity
Fipravirimat demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including clinical isolates and laboratory-adapted strains. Its efficacy has been evaluated in various cell-based assays, with key quantitative data summarized below.
Activity Against Laboratory-Adapted HIV-1 Strains
The antiviral activity of Fipravirimat was assessed against a panel of laboratory-adapted HIV-1 strains in MT-2 cells. The 50% effective concentration (EC50) was determined using a reverse transcriptase endpoint assay.
| HIV-1 Strain | EC50 (nM) |
| IIIB | 0.8 ± 0.1 |
| RF | 0.7 ± 0.1 |
| MN | 0.9 ± 0.2 |
| Ba-L | 1.2 ± 0.3 |
| SF162 | 0.6 ± 0.1 |
| NL4-3 | 0.5 ± 0.1 |
| HXB2 | 0.3 ± 0.1 |
| ROD (HIV-2) | 1.2 ± 0.2 |
| Data presented as mean ± standard error of the mean. |
Activity Against HIV-1 Clinical Isolates in PBMCs
Fipravirimat exhibited robust antiviral activity against a diverse panel of HIV-1 clinical isolates in human peripheral blood mononuclear cells (PBMCs). The mean EC50 value across 19 clinical isolates representing subtypes A, B, C, and CRF01_AE was 9 nM.[1]
| HIV-1 Subtype | Number of Isolates | Mean EC50 (nM) | EC50 Range (nM) |
| A | 3 | 8 | 5 - 12 |
| B | 7 | 10 | 4 - 18 |
| C | 6 | 9 | 6 - 15 |
| CRF01_AE | 3 | 7 | 4 - 11 |
Cytotoxicity Profile
The cytotoxicity of Fipravirimat was evaluated in various human cell lines to determine its therapeutic window. The 50% cytotoxic concentration (CC50) was determined in parallel with antiviral activity assays.
| Cell Line | CC50 (µM) |
| MT-2 | > 50 |
| CEM-SS | > 50 |
| PM1 | > 50 |
| Peripheral Blood Mononuclear Cells (PBMCs) | > 50 |
The high CC50 values result in a favorable selectivity index (SI = CC50/EC50), indicating a wide margin between the concentrations required for antiviral activity and those causing cellular toxicity.
Resistance Profile
A significant limitation of Fipravirimat is its low genetic barrier to resistance. In vitro resistance selection studies and clinical trials have identified the A364V mutation in the Gag polyprotein as the primary substitution conferring resistance to Fipravirimat.[1] This mutation is located near the CA/SP1 cleavage site and is thought to restore efficient Gag processing in the presence of the inhibitor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Antiviral Activity Assay in PBMCs
This protocol describes the determination of the 50% effective concentration (EC50) of Fipravirimat against HIV-1 clinical isolates in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 clinical isolates
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Wash the isolated PBMCs and resuspend them in RPMI 1640 medium. Stimulate the cells with PHA (2 µg/mL) for 3 days. After stimulation, wash the cells and culture them in medium containing IL-2 (20 U/mL).
-
Drug Preparation: Prepare a series of 2-fold dilutions of this compound in RPMI 1640 medium.
-
Infection: Infect the stimulated PBMCs with a pre-titered amount of HIV-1 clinical isolate for 2 hours at 37°C.
-
Treatment: After infection, wash the cells to remove the virus inoculum and resuspend them in fresh medium containing IL-2. Plate the infected cells into 96-well plates and add the prepared dilutions of Fipravirimat. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatants. Determine the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control. Determine the EC50 value, the concentration of the drug that inhibits viral replication by 50%, by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of Fipravirimat in a given cell line.
Materials:
-
Cell line of interest (e.g., MT-2, CEM-SS, PBMCs)
-
Appropriate cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density to ensure logarithmic growth during the assay period.
-
Drug Preparation: Prepare a series of 2-fold dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Add the prepared dilutions of Fipravirimat to the cells. Include a cell control (no drug).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a humidified atmosphere with 5% CO2.
-
Measurement of Cell Viability: At the end of the incubation period, determine the cell viability using a suitable reagent according to the manufacturer's protocol. For example, with the CellTiter-Glo® assay, add the reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.
-
Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control. Determine the CC50 value, the concentration of the drug that reduces cell viability by 50%, by non-linear regression analysis.
Conclusion
This compound is a potent inhibitor of HIV-1 maturation with a novel mechanism of action. It demonstrates broad and potent in vitro activity against a wide range of HIV-1 strains. However, the emergence of the A364V resistance mutation poses a significant challenge to its clinical utility. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on HIV-1 maturation inhibitors and the broader field of antiretroviral therapy.
References
An In-depth Technical Guide to the Sub-stoichiometric Modulation of Fipravirimat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fipravirimat (also known as GSK3640254) is a second-generation, orally bioavailable, investigational HIV-1 maturation inhibitor that has demonstrated potent antiviral activity. Its novel mechanism of action, termed sub-stoichiometric modulation, allows for the disruption of the final, critical steps of the viral lifecycle at concentrations significantly lower than its target, the Gag polyprotein. This high intrinsic potency is achieved by a single drug molecule interfering with the cooperative assembly of the entire Gag shell. While showing promise in overcoming resistance to earlier maturation inhibitors, the clinical development of Fipravirimat was ultimately halted due to a low genetic barrier to resistance. This guide provides a comprehensive technical overview of Fipravirimat, focusing on its mechanism of action, quantitative antiviral data, and the experimental protocols used in its evaluation.
The Core Mechanism: Sub-stoichiometric Modulation of Gag Polyprotein
Fipravirimat targets the late stage of the HIV-1 replication cycle, specifically the maturation of the virus particle. This process is orchestrated by the proteolytic cleavage of the Gag polyprotein (Pr55Gag) by the viral protease into its constituent structural proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2. This cleavage cascade is essential for the morphological rearrangement of the immature, non-infectious virion into a mature, infectious particle with a characteristic conical core.
The final and rate-limiting step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid protein (CA), releasing the mature CA protein (p24) from the CA-SP1 precursor (p25). Fipravirimat binds to a pocket at the CA-SP1 cleavage junction within the Gag polyprotein. This binding is thought to induce a conformational change that stabilizes the immature Gag lattice, rendering the cleavage site inaccessible to the HIV-1 protease.
The principle of sub-stoichiometric modulation arises from the highly cooperative nature of Gag assembly. The Gag polyprotein assembles into a hexameric lattice that forms the immature virion shell. The binding of a few Fipravirimat molecules to this lattice is sufficient to disrupt the entire cooperative assembly and maturation process, leading to the production of non-infectious viral particles with aberrant morphology. This amplified effect allows Fipravirimat to exert potent antiviral activity at sub-stoichiometric concentrations relative to the total number of Gag molecules in a virion.
Quantitative Antiviral Profile of Fipravirimat
The antiviral potency of Fipravirimat has been extensively evaluated in vitro against a range of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and viruses with polymorphisms that conferred resistance to earlier generation maturation inhibitors.
| Parameter | HIV-1 Strain(s) | Value | Assay Conditions |
| EC50 | Laboratory-adapted strains (T-tropic and M-tropic) | 0.3 - 1.2 nM | Reporter cell line and p24 antigen endpoint |
| Mean EC50 | Subtype B clinical isolates | 1.9 nM | Gag/pr chimeric viruses |
| Mean EC50 | Subtype C clinical isolates | 1.2 nM | Gag/pr chimeric viruses |
| Mean EC50 | Panel of clinical isolates (Subtypes A, B, C, CRF01_AE) | 9 nM | Peripheral Blood Mononuclear Cells (PBMCs) |
| Mean Protein-Binding Adjusted EC90 | Library of Subtype B and C chimeric viruses with Gag polymorphisms | 33 nM | - |
Table 1: In Vitro Antiviral Activity of Fipravirimat against Wild-Type HIV-1.
A critical aspect of Fipravirimat's development was its activity against HIV-1 strains with Gag polymorphisms that reduced the susceptibility to first-generation maturation inhibitors.
| Gag Polymorphism/Mutation | Fold Change in EC50 (vs. Wild-Type) | Notes |
| V362I | ~4-fold more sensitive to Fipravirimat than a first-generation MI | Demonstrates improved activity against this polymorphism. |
| A364V | Reduced susceptibility | Primary resistance-associated mutation selected in vitro and in clinical studies. |
Table 2: Activity of Fipravirimat against HIV-1 with Gag Polymorphisms and Resistance Mutations.
Phase IIa clinical trial data in treatment-naive HIV-1 positive adults demonstrated a dose-dependent antiviral response to Fipravirimat monotherapy.
| Fipravirimat Dose (once daily) | Maximum Mean Change from Baseline in HIV-1 RNA (log10 copies/mL) | Duration of Treatment |
| 10 mg | -0.4 | 10 days |
| 40 mg | -1.2 | 7 days |
| 80 mg | -1.0 | 7 days |
| 140 mg | -1.5 | 7 days |
| 200 mg | -2.0 | 10 days |
Table 3: Phase IIa Clinical Trial Dose-Response Data for Fipravirimat. [1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the sub-stoichiometric modulation of Fipravirimat.
Antiviral Activity Assays
Objective: To determine the in vitro potency of Fipravirimat against various HIV-1 strains.
Methodology:
-
Cell Lines and Viruses:
-
Reporter Cell Lines: TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR, are commonly used.
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to support viral replication.
-
HIV-1 Strains: Laboratory-adapted strains (e.g., NL4-3, BaL), clinical isolates from different subtypes, and site-directed mutants expressing specific Gag polymorphisms are used.
-
-
Assay Procedure (Reporter Cell Line):
-
Seed TZM-bl cells in 96-well plates.
-
Prepare serial dilutions of Fipravirimat.
-
Pre-incubate the virus with the drug dilutions for a specified time (e.g., 1 hour) at 37°C.
-
Add the virus-drug mixture to the cells.
-
Incubate for 48-72 hours at 37°C.
-
Measure luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.
-
-
Assay Procedure (PBMCs):
-
Infect stimulated PBMCs with the desired HIV-1 strain.
-
Culture the infected cells in the presence of serial dilutions of Fipravirimat.
-
Supernatants are collected at various time points (e.g., day 7).
-
Measure the amount of p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the EC50 from the p24 inhibition data.
-
Gag Cleavage Assay using Virus-Like Particles (VLPs)
Objective: To directly assess the effect of Fipravirimat on the proteolytic cleavage of the Gag polyprotein.
Methodology:
-
VLP Production:
-
Transfect HEK293T cells with a plasmid encoding the HIV-1 Gag polyprotein.
-
Harvest the cell culture supernatant containing the released VLPs.
-
Purify and concentrate the VLPs by ultracentrifugation through a sucrose cushion.
-
-
In Vitro Cleavage Reaction:
-
Incubate the purified VLPs with purified recombinant HIV-1 protease.
-
Include serial dilutions of Fipravirimat in the reaction mixture.
-
The reaction is typically carried out at 37°C for a defined period.
-
-
Analysis of Cleavage Products:
-
Stop the reaction by adding a protease inhibitor and/or denaturing sample buffer.
-
Separate the Gag cleavage products by SDS-PAGE.
-
Perform a Western blot using antibodies specific for the CA protein (p24) to detect both the precursor (p25) and the mature protein (p24).
-
Quantify the band intensities to determine the ratio of p25 to p24, which reflects the extent of cleavage inhibition by Fipravirimat.
-
Visualization of Fipravirimat's Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the sub-stoichiometric modulation of Fipravirimat.
Caption: Normal HIV-1 Gag polyprotein processing and virion maturation.
Caption: Fipravirimat's mechanism of sub-stoichiometric modulation.
Caption: Experimental workflow for the in vitro Gag cleavage assay.
Conclusion
Fipravirimat represents a significant advancement in the development of HIV-1 maturation inhibitors, primarily through its potent sub-stoichiometric modulation of Gag polyprotein processing. The data clearly demonstrate its high in vitro potency against a broad range of HIV-1 strains and a dose-dependent antiviral effect in vivo. However, the emergence of the A364V resistance mutation highlighted a critical liability, ultimately leading to the cessation of its clinical development. Despite this outcome, the study of Fipravirimat has provided invaluable insights into the intricacies of HIV-1 maturation and the potential for targeting this essential viral process. The detailed understanding of its mechanism of action and the experimental methodologies used in its evaluation will undoubtedly inform the design and development of future generations of antiretroviral therapies.
References
Fipravirimat Dihydrochloride: A Technical Guide to Solubility for Research and Development
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Fipravirimat Dihydrochloride (GSK3640254 Dihydrochloride), a potent, second-generation HIV-1 maturation inhibitor. Aimed at researchers, scientists, and drug development professionals, this document compiles essential solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action to support ongoing and future research endeavors.
Executive Summary
Fipravirimat is an investigational antiretroviral drug that targets the final stages of the HIV-1 lifecycle, specifically the maturation of the Gag polyprotein.[1] Understanding its solubility in various solvents is critical for in vitro assay development, formulation for in vivo studies, and overall drug discovery and development processes. This guide provides quantitative solubility data for this compound in Dimethyl Sulfoxide (DMSO) and outlines a standard protocol for determining its solubility in other relevant solvents.
Solubility Data
The solubility of this compound has been determined in DMSO, a common solvent for initial in vitro screening and stock solution preparation. The quantitative data is summarized in the table below.
| Solvent | Solubility | Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 125.00 mM[2] |
| Water | Insoluble / Very Low | Not Applicable |
| Ethanol | Data Not Available | Not Applicable |
Note: While specific quantitative data for ethanol is not available, its use in some in vivo formulations suggests at least partial solubility.
Experimental Protocols for Solubility Determination
While the specific protocol used to determine the solubility of this compound in DMSO is not publicly available, a standardized and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This protocol is recommended for researchers seeking to determine the solubility of this compound in other solvents of interest.
Principle of the Shake-Flask Method
The shake-flask method is considered the "gold standard" for solubility measurements.[3] It involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.
Materials and Equipment
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, ethanol, water, buffered solutions)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination method.
Caption: Shake-Flask Solubility Determination Workflow.
Detailed Steps
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a precise volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly seal the vials and place them in a shaker with a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection, against a standard curve of known concentrations.
-
Calculation: Calculate the solubility of this compound in the solvent based on the determined concentration and the dilution factor.
Mechanism of Action: HIV-1 Maturation Inhibition
This compound is a maturation inhibitor that targets the HIV-1 Gag polyprotein.[1] It disrupts the final step of Gag processing, which is crucial for the formation of a mature and infectious viral core.
The following diagram illustrates the signaling pathway and the point of intervention for Fipravirimat.
Caption: Fipravirimat's Inhibition of HIV-1 Maturation.
By binding to the Gag polyprotein, Fipravirimat prevents the final proteolytic cleavage by the viral protease.[1] This inhibition results in the release of immature, non-infectious virions, thereby blocking the progression of the viral infection.
Conclusion
This technical guide provides essential information on the solubility of this compound, a critical parameter for its preclinical and clinical development. The high solubility in DMSO facilitates its use in in vitro studies. The provided experimental protocol for solubility determination offers a standardized approach for further characterization in various solvents. A clear understanding of its solubility and mechanism of action is paramount for the effective design of experiments and the development of formulations for this promising anti-HIV-1 compound.
References
Methodological & Application
Application Notes and Protocols for Fipravirimat Dihydrochloride In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat (formerly GSK3640254) is an investigational small molecule that belongs to the class of antiretroviral drugs known as HIV-1 maturation inhibitors.[1][2][3] These agents are designed to interfere with the final stages of the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[3] Although the clinical development of Fipravirimat was discontinued in 2023, its unique mechanism of action provides a valuable tool for HIV research.[2][3]
This document provides detailed protocols for conducting in vitro antiviral assays to determine the efficacy and cytotoxicity of Fipravirimat dihydrochloride.
Mechanism of Action: HIV-1 Maturation Inhibition
Fipravirimat targets the final, rate-limiting step in the processing of the Gag polyprotein.[4] By inhibiting this step, the drug prevents the release of the mature capsid protein (CA) from its precursor (CA-SP1).[4] This disruption of viral maturation results in the production of immature and non-infectious viral particles.[3][4]
References
Fipravirimat Dihydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and storage of Fipravirimat dihydrochloride stock solutions. This compound is a potent, late-stage inhibitor of HIV-1 maturation, a critical step in the viral lifecycle.
Compound Profile
Fipravirimat (also known as GSK3640254) is an investigational antiretroviral drug belonging to the class of HIV-1 maturation inhibitors.[1][2] Its development was discontinued in 2023.[2] The dihydrochloride salt is a common form used in research.
| Property | Value |
| Molecular Formula | C₄₃H₆₇FN₂O₄S · 2HCl |
| Molecular Weight | 799.99 g/mol |
| Appearance | White to off-white solid powder[3] |
| Mechanism of Action | Inhibits the final cleavage step of the HIV-1 Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1). This disruption of viral maturation results in the production of non-infectious virions. |
Solubility and Storage
Proper solubility and storage are critical for maintaining the stability and activity of this compound.
Solubility Data
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 125.00 mM)[3] |
Note: It is recommended to use high-purity, anhydrous DMSO for the preparation of stock solutions.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a sealed container, protected from light and moisture.[3] |
| 4°C | 2 years | Store in a sealed container, protected from light and moisture.[3] | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.00 mg of the compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 8.00 mg of powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment.
-
Perform a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.
-
Mix gently by pipetting.
-
Add the working solution to the cell cultures.
Mechanism of Action: Inhibition of HIV-1 Maturation
Fipravirimat targets the late stages of the HIV-1 replication cycle, specifically the process of virion maturation. This process involves the proteolytic cleavage of the Gag polyprotein by the viral protease, leading to a structural rearrangement of the virion core, which is essential for infectivity. Fipravirimat inhibits the final cleavage event at the CA-SP1 junction.
In Vivo Formulation (Example)
For in vivo studies, this compound can be formulated for administration. The following is an example formulation and should be optimized for the specific animal model and route of administration.
Example Formulation (for parenteral administration):
A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Procedure:
-
Prepare the required concentration of this compound in DMSO as the initial stock.
-
In a sterile tube, add the appropriate volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline and mix thoroughly.
It is crucial to assess the stability and solubility of the final formulation before administration.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and should be used as a guide. Researchers should always consult the manufacturer's specifications and relevant literature for the most up-to-date information and safety precautions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols for In-vivo Formulation of Fipravirimat Dihydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat (GSK3640254) is an investigational maturation inhibitor that has been studied for the treatment of HIV/AIDS.[1] Although its development was discontinued in 2023, the compound remains of interest for research purposes.[1] These application notes provide detailed protocols for the in vivo formulation of Fipravirimat dihydrochloride for animal studies, based on established solvent and excipient data. The protocols are intended to guide researchers in preparing formulations for oral and parenteral administration in preclinical models.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C43H67FN2O4S | [1] |
| Molar Mass | 727.08 g·mol−1 | [1] |
| Solubility (in vitro) | DMSO: 100 mg/mL (125.00 mM) | [2] |
In Vivo Formulation Protocols
The selection of an appropriate formulation is critical for achieving desired exposure and therapeutic effect in animal models. Below are detailed protocols for preparing various formulations of this compound for injection and oral administration.
Injectable Formulations
For systemic administration via intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) routes, the following formulations can be considered. These formulations aim to solubilize the compound for injection.
Table of Injectable Formulations:
| Formulation ID | Composition (v/v) | Solvents/Excipients |
| INJ-1 | 10:5:85 | DMSO : Tween 80 : Saline |
| INJ-2 | 10:40:5:45 | DMSO : PEG300 : Tween 80 : Saline |
| INJ-3 | 10:90 | DMSO : Corn oil |
| INJ-4 | 10:90 | DMSO : 20% SBE-β-CD in saline |
Protocol for Preparation of Injectable Formulation (Example: INJ-2)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add PEG300: In a sterile vial, add the required volume of the DMSO stock solution. To this, add the specified volume of PEG300 (for INJ-2, this would be 4 times the volume of the DMSO stock). Mix thoroughly until the solution is clear.
-
Add Tween 80: Add the specified volume of Tween 80 (for INJ-2, this would be half the volume of the DMSO stock). Mix until the solution is clear.
-
Add Saline: Add the final volume of sterile saline (for INJ-2, this would be 4.5 times the volume of the DMSO stock). Mix gently but thoroughly to ensure a homogenous solution.
-
Final Concentration: The final concentration of the drug in the formulation should be calculated based on the initial amount of drug and the total volume of all components.
Oral Formulations
For oral administration (gavage), this compound can be formulated as a solution or a suspension.
Table of Oral Formulations:
| Formulation ID | Formulation Type | Vehicle/Excipients |
| ORAL-1 | Solution | PEG400 |
| ORAL-2 | Suspension | 0.2% Carboxymethyl cellulose (CMC) |
| ORAL-3 | Suspension | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) |
| ORAL-4 | Admixture | Food powders |
Protocol for Preparation of Oral Suspension (Example: ORAL-3)
Materials:
-
This compound powder
-
Tween 80
-
Carboxymethyl cellulose (CMC)
-
Purified water (e.g., ddH₂O)
-
Mortar and pestle or homogenizer
-
Sterile containers
Procedure:
-
Prepare Vehicle: Prepare a 0.5% CMC solution by slowly adding CMC powder to purified water while stirring continuously until fully dissolved. Prepare a 0.25% Tween 80 solution in a similar manner. Combine to create the final vehicle.
-
Trituration: Weigh the required amount of this compound. In a mortar, add a small amount of the vehicle to the powder and triturate to form a smooth paste. This step is crucial for preventing clumping.
-
Suspension: Gradually add the remaining volume of the vehicle to the paste while continuously mixing or homogenizing until a uniform suspension is achieved.
-
Storage: Store the suspension in a tightly sealed container, protected from light. Shake well before each use to ensure uniform dosing.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a general workflow for the in vivo evaluation of a novel antiviral compound like this compound in an animal model.
References
Application Notes and Protocols for High-Throughput Screening of Fipravirimat Dihydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat (GSK2248761) is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA)[1][2]. The HIV-1 capsid is a critical viral component, essential for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and the assembly and maturation of new virions[3][4]. Its highly conserved nature makes it an attractive target for novel antiretroviral therapies[5]. Fipravirimat and its analogs function by disrupting the normal process of capsid assembly and disassembly, ultimately suppressing viral replication[6]. The development of novel Fipravirimat analogs necessitates robust high-throughput screening (HTS) assays to efficiently identify and characterize compounds with improved potency and pharmacological profiles.
These application notes provide detailed protocols for a panel of HTS assays designed to evaluate the activity of Fipravirimat dihydrochloride analogs against the HIV-1 capsid. The described assays progress from in vitro biochemical screens to cell-based antiviral assays, providing a comprehensive workflow for hit identification and lead optimization.
Key Experimental Assays
A tiered screening approach is recommended, starting with a high-throughput primary screen to identify active compounds, followed by secondary assays to confirm activity, elucidate the mechanism of action, and assess cytotoxicity.
Table 1: Overview of Screening Assays
| Assay Name | Assay Type | Throughput | Key Parameters Measured | Purpose |
| In Vitro HIV-1 CA Assembly Assay | Biochemical | High | Inhibition of CA polymerization (Turbidity) | Primary screening for inhibitors of capsid assembly. |
| Thermal Shift Assay (TSA) | Biophysical | Medium | Change in CA melting temperature (ΔTm) | Secondary screening to confirm direct binding and assess compound-induced stabilization or destabilization of the CA protein. |
| HIV-1 Reporter Gene Assay | Cell-Based | High | Inhibition of viral replication (Luciferase or GFP signal) | Primary or secondary screening to determine antiviral efficacy in a cellular context. |
| Cytotoxicity Assay | Cell-Based | High | Cell viability (e.g., ATP levels) | Performed in parallel with cell-based assays to determine compound toxicity and calculate selectivity index. |
Experimental Protocols
In Vitro HIV-1 Capsid Assembly Assay (Turbidity-Based)
This assay monitors the in vitro assembly of purified recombinant HIV-1 CA protein into capsid-like particles, which can be measured by an increase in turbidity.
Materials:
-
Purified recombinant HIV-1 CA protein
-
High-salt assembly buffer (e.g., 50 mM MES pH 6.0, 1.0 M NaCl)
-
Low-salt buffer (e.g., 50 mM MES pH 6.0, 20 mM NaCl)
-
This compound analogs dissolved in DMSO
-
384-well clear bottom plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a stock solution of purified HIV-1 CA protein at a concentration of 100 µM in low-salt buffer.
-
Dispense test compounds (Fipravirimat analogs) and controls (e.g., known inhibitors like PF-74 and a DMSO vehicle control) into the 384-well plate using an acoustic liquid handler. The final concentration of compounds should be in a suitable range for screening (e.g., 10 µM).
-
Add the CA protein solution to each well to a final concentration of 50 µM.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the assembly reaction by adding the high-salt assembly buffer to each well.
-
Immediately place the plate in a pre-warmed (37°C) spectrophotometer.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
The rate of CA assembly is determined by the slope of the linear phase of the absorbance curve.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Data Analysis:
The percentage of inhibition is calculated as follows: % Inhibition = (1 - (Rate of sample / Rate of DMSO control)) * 100
Table 2: Example Data for In Vitro CA Assembly Assay
| Compound | Concentration (µM) | Inhibition (%) |
| Fipravirimat Analog A | 10 | 85 |
| Fipravirimat Analog B | 10 | 23 |
| PF-74 (Control) | 10 | 92 |
| DMSO (Vehicle) | - | 0 |
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of compounds to the CA protein by measuring changes in its thermal stability.
Materials:
-
Purified recombinant HIV-1 CA protein
-
SYPRO Orange dye
-
HEPES buffer (pH 7.4)
-
This compound analogs dissolved in DMSO
-
96- or 384-well PCR plates
-
Real-time PCR instrument
Protocol:
-
Prepare a master mix containing HIV-1 CA protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in HEPES buffer.
-
Dispense the test compounds and controls into the PCR plate.
-
Add the master mix to each well.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) for each compound relative to the DMSO control.
Data Analysis:
A positive ΔTm indicates that the compound stabilizes the protein, while a negative ΔTm suggests destabilization.
Table 3: Example Data for Thermal Shift Assay
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) | Interpretation |
| Fipravirimat Analog C | 10 | 52.5 | +4.5 | Stabilizing |
| Fipravirimat Analog D | 10 | 46.0 | -2.0 | Destabilizing |
| DMSO (Vehicle) | - | 48.0 | 0 | No effect |
HIV-1 Reporter Gene Assay
This cell-based assay quantifies the inhibition of HIV-1 replication by measuring the activity of a reporter gene (e.g., luciferase or GFP) that is expressed upon successful viral infection and integration.
Materials:
-
TZM-bl or MT4-LTR-EGFP-Puro cells
-
HIV-1 laboratory-adapted strains (e.g., NL4-3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound analogs dissolved in DMSO
-
384-well white, clear-bottom tissue culture plates
-
Luciferase substrate (for TZM-bl cells)
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed TZM-bl or MT4-LTR-EGFP-Puro cells into 384-well plates and incubate overnight.
-
Pre-treat the cells with serial dilutions of the Fipravirimat analogs for 2 hours.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for 48 hours at 37°C.
-
For TZM-bl cells, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
For MT4-LTR-EGFP-Puro cells, measure the GFP fluorescence using a fluorescence plate reader.
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curves.
Cytotoxicity Assay
This assay is performed concurrently with the antiviral assay to assess the toxicity of the compounds.
Materials:
-
The same cell line used in the antiviral assay
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
384-well opaque-walled tissue culture plates
Protocol:
-
Seed cells in 384-well plates and treat with the same concentrations of Fipravirimat analogs as in the antiviral assay.
-
Incubate for 48 hours at 37°C.
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curves.
Data Analysis for Cell-Based Assays:
The Selectivity Index (SI) is calculated to assess the therapeutic window of the compounds: SI = CC50 / EC50
Table 4: Example Data for Cell-Based Assays
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Fipravirimat Analog E | 5 | >50 | >10000 |
| Fipravirimat Analog F | 150 | 25 | 167 |
| Positive Control | 2 | >100 | >50000 |
Visualizations
References
- 1. Fipravirimat - ViiV Healthcare - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the HIV-1 and HBV Capsids, an EnCore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fipravirimat Dihydrochloride in HIV-1 Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fipravirimat dihydrochloride (GSK3640254) in HIV-1 drug combination studies. Fipravirimat is a next-generation HIV-1 maturation inhibitor that offers a novel mechanism of action, making it a prime candidate for inclusion in combination antiretroviral therapies.[1] This document outlines its mechanism of action, provides detailed protocols for in vitro synergy testing, and offers a framework for data presentation and analysis.
Introduction to this compound
Fipravirimat is an investigational antiretroviral drug that targets the final stages of the HIV-1 life cycle.[1] It specifically inhibits the cleavage of the capsid-spacer protein 1 (SP1) from the Gag polyprotein, a critical step in the maturation of infectious virions.[1][2] This disruption of Gag processing results in the production of immature, non-infectious virus particles. Fipravirimat has demonstrated potent antiviral activity across various HIV-1 subtypes and has been evaluated in clinical trials in combination with other antiretroviral agents, such as the integrase inhibitor dolutegravir and the nucleoside reverse transcriptase inhibitors tenofovir alafenamide/emtricitabine (TAF/FTC).[2][3][4][5]
Mechanism of Action: Inhibition of HIV-1 Maturation
Fipravirimat's unique mechanism of action targets the Gag polyprotein processing cascade. During the late phase of the HIV-1 replication cycle, the viral protease cleaves the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Fipravirimat specifically interferes with the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1), which is essential for the morphological rearrangement and maturation of the viral core. By preventing this cleavage, Fipravirimat leads to the assembly of defective virions with impaired infectivity.
Signaling Pathway of HIV-1 Gag Polyprotein Processing and Fipravirimat's Point of Intervention
Caption: HIV-1 Gag processing and Fipravirimat's inhibitory action.
Data Presentation: Summarizing In Vitro Combination Studies
Clear and structured presentation of quantitative data is crucial for evaluating the outcomes of drug combination studies. The following tables provide a template for summarizing the antiviral activity and synergy of Fipravirimat in combination with other antiretroviral agents. Researchers should populate these tables with their own experimental data.
Table 1: Antiviral Activity of Fipravirimat and Combination Agents Alone
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Fipravirimat | |||||
| Drug A | |||||
| Drug B | |||||
| ... |
Table 2: In Vitro Synergy of Fipravirimat in Two-Drug Combinations
| Combination (Fipravirimat +) | Virus Strain | Cell Line | EC50 Fipravirimat (nM) in Combo | EC50 Drug X (nM) in Combo | Combination Index (CI) at EC50 | Synergy Interpretation* |
| Drug A | ||||||
| Drug B | ||||||
| ... |
*Synergy Interpretation based on Chou-Talalay Method: <0.9 = Synergistic; 0.9-1.1 = Additive; >1.1 = Antagonistic
Experimental Protocols
The following are detailed protocols for conducting in vitro studies to evaluate the efficacy and synergy of Fipravirimat in combination with other anti-HIV-1 agents.
Cell Lines and Virus Strains
-
Cell Lines: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter) or peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3, IIIB) or clinical isolates can be used.
Cytotoxicity Assay
This protocol determines the concentration of the drugs that are toxic to the host cells.
Caption: Workflow for determining the cytotoxicity of antiviral compounds.
Methodology:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Fipravirimat and the combination drug(s) in cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis of the dose-response curves.
In Vitro Antiviral (Checkerboard) Assay for Synergy Analysis
This protocol is used to assess the antiviral activity of drug combinations and to determine if the interaction is synergistic, additive, or antagonistic.
Caption: Experimental workflow for the in vitro synergy assay.
Methodology:
-
Seed TZM-bl cells in a 96-well plate as described in the cytotoxicity assay.
-
Prepare serial dilutions of Fipravirimat (e.g., 2-fold dilutions vertically) and the combination drug (e.g., 2-fold dilutions horizontally) in a separate 96-well plate.
-
Transfer the drug combinations to the cell plate. Include wells with each drug alone and untreated, infected controls.
-
Add a predetermined amount of HIV-1 to each well.
-
Incubate the plate for 48 hours at 37°C.
-
Measure the extent of viral infection by quantifying luciferase activity or p24 antigen levels in the supernatant.
-
Calculate the percentage of inhibition for each drug concentration and combination compared to the virus control.
Calculation of the Combination Index (CI)
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. The Chou-Talalay method is a widely accepted method for calculating CI values.
Formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.
Software such as CompuSyn can be used to calculate CI values from the checkerboard assay data.
In Vitro Resistance Studies
To assess the potential for the development of resistance to Fipravirimat in combination with other antiretrovirals, in vitro resistance selection studies can be performed.
Methodology:
-
Culture HIV-1 in the presence of sub-optimal concentrations of Fipravirimat alone and in combination with another antiretroviral.
-
Serially passage the virus, gradually increasing the drug concentrations as viral replication recovers.
-
Monitor for the emergence of resistant viruses by sequencing the Gag gene (for Fipravirimat resistance) and the relevant target gene for the combination drug. The A364V mutation in Gag has been identified as a key resistance mutation for Fipravirimat.[1]
-
Characterize the phenotype of the selected resistant viruses by determining their susceptibility to Fipravirimat and the combination drug.
Conclusion
This compound represents a promising new agent for HIV-1 therapy with its novel mechanism of action. These application notes and protocols provide a framework for the systematic in vitro evaluation of Fipravirimat in combination with other antiretroviral drugs. Rigorous assessment of synergy and resistance will be critical in defining its role in future HIV-1 treatment regimens.
References
- 1. Fipravirimat | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fipravirimat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Fipravirimat Dihydrochloride Resistance Studies
References
- 1. GSK3640254 (GSK254, Fipravirimat) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]
- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
- 6. Fipravirimat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fipravirimat Dihydrochloride Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fipravirimat dihydrochloride resistance in vitro.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High inter-assay variability in IC50 values | Inconsistent virus stock titer. Variability in cell seeding density. Pipetting errors. Contamination of cell cultures. | Ensure consistent virus titration for each experiment. Standardize cell seeding protocols and perform cell counts for each assay. Use calibrated pipettes and proper pipetting techniques. Regularly test cell cultures for mycoplasma contamination. |
| No observable antiviral effect of Fipravirimat | Incorrect drug concentration. Degraded Fipravirimat stock solution. Use of a naturally resistant HIV-1 strain. Issues with the assay readout system. | Verify the dilution calculations and prepare fresh drug dilutions. Store Fipravirimat stock solutions at the recommended temperature and protect from light. Prepare fresh stocks regularly. Confirm the susceptibility of the HIV-1 strain to Fipravirimat or a related maturation inhibitor. Include positive and negative controls to validate the assay performance. |
| Emergence of resistance is too rapid | High initial drug concentration applying strong selective pressure. High viral inoculum. | Start the in vitro resistance selection with a lower, sub-optimal concentration of Fipravirimat (e.g., at or below the IC50).[1] Use a lower multiplicity of infection (MOI) to reduce the initial genetic diversity of the virus. |
| Failure to select for resistant variants | Insufficient duration of drug exposure. Drug concentration is too low to exert selective pressure. The genetic barrier to resistance is high. | Continue serial passaging for an extended period. Resistance selection can take several weeks to months.[2] Gradually increase the Fipravirimat concentration in a stepwise manner as the virus adapts. Consider using a higher viral inoculum or a virus strain with a higher mutation rate, if appropriate for the experimental goals. |
| Selected resistant virus has poor replicative fitness | The resistance mutation(s) may impart a fitness cost to the virus. | Passage the resistant virus in the absence of the drug for several generations to see if fitness improves, which may indicate the selection of compensatory mutations. Characterize the replication kinetics of the resistant virus compared to the wild-type strain. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Fipravirimat is an HIV-1 maturation inhibitor.[3] It binds to the viral Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1).[4][5][6] This binding event prevents the viral protease from cleaving the CA-SP1 junction, which is a critical final step in the maturation of the virus.[4][6] As a result, the newly formed viral particles are immature and non-infectious.
Q2: What are the expected genetic determinants of resistance to Fipravirimat?
A2: While specific data for Fipravirimat is limited, resistance to the class of maturation inhibitors typically involves mutations in the Gag polyprotein, specifically within the C-terminal domain of the capsid (CA) and the spacer peptide 1 (SP1). For the related compound Bevirimat, in vitro resistance mutations have been identified at positions such as H226Y, L231F, and L231M in CA, and A1V, A3T, and A3V in SP1.[7] A primary resistance mutation for maturation inhibitors, A364V, has also been noted.[8] Polymorphisms in the QVT motif (amino acids 369-371) of Gag can also contribute to resistance. It is highly probable that resistance to Fipravirimat will be associated with mutations in these regions.
Q3: How can I confirm that my virus has developed resistance to Fipravirimat?
A3: Resistance can be confirmed through both phenotypic and genotypic analysis.
-
Phenotypic analysis: This involves determining the 50% inhibitory concentration (IC50) of Fipravirimat against the suspected resistant virus and comparing it to the IC50 against the parental, wild-type virus. A significant increase (fold-change) in the IC50 value indicates resistance.
-
Genotypic analysis: This involves sequencing the gag gene of the resistant virus to identify mutations in the CA and SP1 regions. The identified mutations can then be compared to known resistance mutations for maturation inhibitors.
Q4: What strategies can be employed in vitro to overcome Fipravirimat resistance?
A4: One of the primary strategies to combat antiviral resistance is combination therapy. In an in vitro setting, you can assess the efficacy of Fipravirimat in combination with other antiretroviral drugs that have different mechanisms of action (e.g., reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors). This approach can be evaluated by designing experiments to look for synergistic, additive, or antagonistic effects.
Q5: Are there specific cell lines that are recommended for Fipravirimat resistance studies?
A5: T-cell lines such as MT-2, MT-4, and PM1, as well as the HEK293T cell line, are commonly used for HIV-1 culture and antiviral assays. For susceptibility testing, TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are frequently used for their high sensitivity and ease of quantification.[9] Peripheral blood mononuclear cells (PBMCs) can also be used to provide a more physiologically relevant model.[9]
Experimental Protocols
In Vitro Selection of Fipravirimat-Resistant HIV-1
Objective: To generate HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of the compound.
Methodology:
-
Initial Infection:
-
Seed a suitable T-cell line (e.g., MT-2) at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Infect the cells with a wild-type HIV-1 strain (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.
-
Culture the cells in the presence of Fipravirimat at a starting concentration equal to the IC50 of the wild-type virus. Include a parallel culture without the drug as a control.
-
-
Serial Passage:
-
Monitor the cultures for signs of viral replication, such as syncytia formation or by measuring p24 antigen in the supernatant.
-
When viral replication is evident (typically every 3-5 days), harvest the cell-free supernatant.
-
Use the harvested supernatant to infect fresh, uninfected cells.
-
Gradually increase the concentration of Fipravirimat in the subsequent passages (e.g., a 2-fold increase) as the virus demonstrates the ability to replicate at the current concentration.[10][11]
-
-
Confirmation of Resistance:
-
After several passages (e.g., 10-20), harvest the viral supernatant from the resistant culture and the control culture.
-
Determine the IC50 of Fipravirimat against the selected virus and the control virus using the susceptibility assay described below.
-
Isolate viral RNA from the resistant and control viruses and perform Sanger or next-generation sequencing of the gag gene to identify mutations.
-
Fipravirimat Susceptibility Assay (TZM-bl Reporter Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a given HIV-1 strain.
Methodology:
-
Cell Preparation:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
-
Drug Dilution:
-
Prepare a serial dilution of this compound in cell culture medium. The concentration range should bracket the expected IC50.
-
-
Infection:
-
Pre-incubate the virus stock with the different concentrations of Fipravirimat for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-drug mixture to the wells. Include wells with virus only (positive control) and cells only (negative control).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).[12]
-
Visualizations
Caption: HIV-1 Gag processing pathway and the mechanism of Fipravirimat inhibition.
Caption: Workflow for in vitro selection of Fipravirimat-resistant HIV-1.
Caption: Troubleshooting logic for failure to select resistant virus.
References
- 1. In Vitro Selection of Clinically Relevant Bevirimat Resistance Mutations Revealed by “Deep” Sequencing of Serially Passaged, Quasispecies-Containing Recombinant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro selection of clinically relevant bevirimat resistance mutations revealed by "deep" sequencing of serially passaged, quasispecies-containing recombinant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fipravirimat - ViiV Healthcare - AdisInsight [adisinsight.springer.com]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional insights into the HIV-1 maturation inhibitor binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fipravirimat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fipravirimat Dihydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Fipravirimat dihydrochloride (GSK3640254) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to Fipravirimat?
The primary mechanism of resistance to Fipravirimat is the emergence of mutations in the HIV-1 Gag polyprotein, specifically at or near the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). Fipravirimat is a maturation inhibitor that blocks the processing of this junction, which is a critical step in the formation of mature, infectious virions. Mutations in this region can reduce the binding affinity of the drug or otherwise permit Gag processing, leading to a resistant phenotype.
Q2: Which specific mutation is most commonly associated with Fipravirimat resistance?
The most frequently observed resistance mutation is A364V in the Gag polyprotein. This mutation has been identified both in in vitro selection studies and in clinical trials. The A364V substitution can significantly reduce the susceptibility of HIV-1 to Fipravirimat. In one instance, this mutation led to a 132-fold increase in the 50% inhibitory concentration (IC50)[1].
Q3: Are there other mutations known to confer resistance to Fipravirimat or other maturation inhibitors?
Yes, while A364V is the primary resistance mutation, other substitutions in the Gag CA-SP1 region have been associated with resistance to maturation inhibitors. These can include V362I, which may require secondary mutations to confer significant resistance. Other mutations that have been observed in the context of maturation inhibitor resistance include those in the CA C-terminal domain and the SP1 region, such as R286K, A326T, T332S/N, I333V, and V370A/M. Additionally, mutations in the viral protease, such as R41G, have been seen in conjunction with Gag mutations.
Q4: How does the A364V mutation lead to Fipravirimat resistance?
The A364V mutation is thought to confer resistance by increasing the cleavage rate of the p25 (CA-SP1) precursor protein. Virus-like particles containing the A364V mutation have been shown to have a p25 cleavage rate that is 9.3 times higher than that of the wild-type virus[2][3]. This accelerated processing may overcome the inhibitory effect of Fipravirimat.
Q5: What is the genetic barrier to resistance for Fipravirimat?
Fipravirimat has a low genetic barrier to resistance. This means that relatively few mutations, and in some cases a single mutation like A364V, can lead to a significant loss of antiviral activity. This was a key factor in the discontinuation of its clinical development.
Troubleshooting Guide
Issue: Loss of Fipravirimat Efficacy in Cell Culture
If you observe a decrease in the antiviral activity of Fipravirimat in your cell culture experiments, it is likely due to the emergence of resistant viral strains.
Troubleshooting Steps:
-
Sequence the Gag-Protease Region: The first step is to determine if resistance mutations have emerged. Viral RNA should be extracted from the culture supernatant, reverse-transcribed to cDNA, and the Gag-protease region should be amplified by PCR and sequenced. Pay close attention to the CA-SP1 junction, particularly codon 364.
-
Phenotypic Susceptibility Testing: To confirm resistance, perform a phenotypic assay. This involves generating recombinant viruses with the identified mutations and determining the EC50 or IC50 of Fipravirimat against these mutants compared to the wild-type virus. A significant increase in the EC50/IC50 value confirms resistance.
-
Review Experimental Protocol: Ensure that the concentrations of Fipravirimat used are appropriate. Sub-optimal drug concentrations can facilitate the selection of resistant variants.
Quantitative Data on Fipravirimat Resistance
The following table summarizes the known fold-changes in EC50/IC50 for key Fipravirimat resistance mutations.
| Mutation | Fold-Change in EC50/IC50 | Notes |
| A364V | 132-fold | Observed in a clinical trial participant with full conversion to the A364V mutation[1][4]. |
| A364A/V (mixture) | Partial Resistance | A mixed population of wild-type and A364V mutant viruses shows reduced susceptibility[5]. |
| V362I | Requires secondary mutations | This mutation alone may not confer high-level resistance but can contribute when present with other mutations[6][7]. |
| T332S/V362I/PrR41G | High-level resistance to a similar maturation inhibitor | This combination of mutations in Gag and protease resulted in high-level resistance to GSK'795, a related maturation inhibitor[3]. |
Experimental Protocols
In Vitro Selection of Fipravirimat-Resistant HIV-1
This protocol describes a method for selecting for Fipravirimat-resistant HIV-1 variants in cell culture through serial passage.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, MT-4)
-
Wild-type HIV-1 laboratory strain (e.g., NL4-3)
-
This compound
-
Cell culture medium and supplements
-
Reverse transcriptase (RT) activity assay kit
-
PCR reagents for amplification of the Gag-protease region
-
Sanger or next-generation sequencing platform
Methodology:
-
Initial Infection: Infect a culture of MT-2 cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.005.
-
Drug Addition: Add Fipravirimat to the culture at a concentration equal to the EC50 of the wild-type virus.
-
Virus Passage: Monitor the culture for signs of viral replication, such as syncytia formation or an increase in RT activity in the supernatant. When viral replication is evident, passage the virus by transferring a small volume of the cell-free supernatant to a fresh culture of MT-2 cells.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of Fipravirimat, typically by two-fold.
-
Monitoring Resistance: At each passage, harvest viral RNA from the supernatant for genotypic analysis of the Gag-protease region to identify emerging mutations.
-
Phenotypic Characterization: Once mutations are identified, clone them into a wild-type proviral DNA backbone using site-directed mutagenesis. Generate recombinant viruses and perform a drug susceptibility assay to determine the fold-change in EC50 compared to the wild-type virus.
Phenotypic Susceptibility Assay for Fipravirimat
This protocol outlines a method to determine the susceptibility of HIV-1 variants to Fipravirimat.
Materials:
-
Recombinant HIV-1 stocks (wild-type and mutant)
-
TZM-bl indicator cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Drug Dilution: Prepare a serial dilution of Fipravirimat in cell culture medium.
-
Infection: Add the diluted Fipravirimat to the TZM-bl cells, followed by the addition of a standardized amount of virus stock (wild-type or mutant).
-
Incubation: Incubate the plates for 48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the Fipravirimat concentration and use a non-linear regression model to calculate the EC50 value (the drug concentration that inhibits viral replication by 50%). The fold-change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
Visualizations
Caption: HIV-1 Gag processing and the inhibitory action of Fipravirimat.
Caption: Troubleshooting workflow for suspected Fipravirimat resistance.
References
- 1. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medinfo.gsk.com [medinfo.gsk.com]
- 6. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Fipravirimat Dihydrochloride for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fipravirimat dihydrochloride in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as GSK3640254) is a potent and specific inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) maturation. It belongs to a class of antiretroviral drugs known as maturation inhibitors. Its mechanism of action involves binding to the HIV-1 Gag polyprotein and inhibiting the final proteolytic cleavage event between the capsid (CA) and spacer peptide 1 (SP1). This disruption of Gag processing results in the formation of immature, non-infectious viral particles, thus halting the viral replication cycle.
2. What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound depends on the specific cell type, HIV-1 strain, and experimental endpoint. Based on published data, the following concentrations can be used as a starting point:
-
Antiviral Activity (EC50): The half-maximal effective concentration (EC50) for Fipravirimat against various HIV-1 subtypes is typically in the low nanomolar (nM) range.
-
Cytotoxicity (CC50): The half-maximal cytotoxic concentration (CC50) is significantly higher, providing a favorable therapeutic index.
Refer to the data table below for specific values. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but has good solubility in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 799.98 g/mol .
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.8 mg of this compound in 100 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
4. What are the known resistance mutations to Fipravirimat?
The primary resistance-associated mutation (RAM) to Fipravirimat is a substitution at position 364 in the Gag polyprotein, specifically the A364V mutation. The emergence of this mutation can lead to a significant reduction in the antiviral activity of the compound. When conducting long-term cell culture experiments, it is advisable to monitor for the emergence of resistance by sequencing the Gag gene of the viral isolates.
Data Presentation
Table 1: In Vitro Activity of Fipravirimat (GSK3640254)
| Parameter | Cell Line | Virus Subtype | Value |
| EC50 | MT-2 | HIV-1 Subtype B | 1.9 nM |
| EC50 | MT-2 | HIV-1 Subtype C | 1.2 nM |
| CC50 | MT-2 | N/A | 13 µM |
EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using an HIV-1 p24 Antigen Assay
This protocol outlines the steps to determine the EC50 of this compound against HIV-1 in a susceptible T-cell line (e.g., MT-2 or CEM-GXR).
Materials:
-
Susceptible T-cell line (e.g., MT-2)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the T-cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A typical starting concentration for the highest dose would be 100 nM, with 10-fold serial dilutions down to the picomolar range. Include a no-drug control (vehicle control, e.g., 0.1% DMSO).
-
Infection: Add 50 µL of the diluted compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) to all wells except for the uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of p24 inhibition against the log of the Fipravirimat concentration. Use a non-linear regression analysis to calculate the EC50 value.
Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay
This protocol describes how to assess the cytotoxicity of this compound.
Materials:
-
Cell line used in the antiviral assay (e.g., MT-2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare a serial dilution of this compound in complete medium. A typical starting concentration would be 100 µM, with 2-fold serial dilutions. Include a no-drug control (vehicle control). Add 100 µL of the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay (3-5 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the Fipravirimat concentration. Use a non-linear regression analysis to calculate the CC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in p24 ELISA results | Inconsistent pipetting, uneven cell seeding, or edge effects in the 96-well plate. | Ensure proper mixing of reagents and cells. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| No antiviral activity observed | Incorrect compound concentration, inactive compound, or resistant virus strain. | Verify the concentration of the stock solution. Prepare fresh dilutions. Sequence the Gag gene of the virus to check for resistance mutations (e.g., A364V). |
| High cytotoxicity observed at low concentrations | Error in compound dilution, contamination of the stock solution, or the cell line is particularly sensitive. | Prepare a fresh stock solution and dilutions. Test the compound on a different cell line to assess general cytotoxicity. |
| Precipitation of the compound in the culture medium | The concentration of the compound exceeds its solubility in the medium. The final DMSO concentration is too high. | Ensure the final concentration of DMSO in the culture medium is below 0.5%. If precipitation persists, consider using a lower starting concentration for the dilution series. |
| Unexpected cell morphology or growth rate | Mycoplasma contamination, issues with the cell culture medium or serum. | Test for mycoplasma contamination. Use a fresh batch of medium and serum. Ensure proper cell culture conditions (temperature, CO2). |
Visualizations
Caption: HIV-1 Maturation Pathway and Fipravirimat's Point of Intervention.
Caption: Experimental Workflow for Fipravirimat Evaluation.
Caption: Troubleshooting Decision Tree for Fipravirimat Experiments.
Troubleshooting low potency of Fipravirimat dihydrochloride in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fipravirimat dihydrochloride in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GSK3640254 dihydrochloride) is a potent, next-generation HIV-1 maturation inhibitor.[1][2] It targets the final step in the viral Gag polyprotein processing cascade, specifically inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) intermediate.[3] This disruption of viral maturation results in the production of non-infectious virions.[4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution.
Q4: What are the expected potency (EC50) values for this compound in in vitro assays?
The half-maximal effective concentration (EC50) of this compound can vary depending on the HIV-1 strain, the cell line used, and the specific assay conditions. However, published data provides a general range of expected values.
Troubleshooting Guide: Low Potency of this compound
This guide addresses common issues that may lead to lower-than-expected potency of this compound in your assays.
Problem: The observed EC50 value for this compound is significantly higher than the expected range.
Below is a troubleshooting workflow to identify the potential cause of the discrepancy.
Caption: Troubleshooting workflow for low potency of this compound.
Detailed Troubleshooting Steps
1. Verify Compound Integrity
-
Solubility Issues: this compound is hydrophobic and may precipitate in aqueous cell culture media, especially at higher concentrations.
-
Recommendation: Visually inspect the media after adding the compound for any signs of precipitation. Prepare a fresh stock solution in high-quality, anhydrous DMSO. When diluting the stock into culture media, ensure rapid and thorough mixing. It may be beneficial to prepare intermediate dilutions in media without serum before adding to the final culture.
-
-
Improper Storage: Exposure to moisture or repeated freeze-thaw cycles can degrade the compound.
-
Recommendation: Review your storage records. If the compound has been stored improperly or for an extended period, use a fresh aliquot or a newly purchased lot.
-
2. Review Assay Parameters
-
Protocol Deviations: Inconsistencies in incubation times, reagent concentrations, or procedural steps can significantly impact results.
-
Recommendation: Carefully review the experimental protocol and ensure all steps are followed precisely. Calibrate all pipettes to ensure accurate liquid handling.
-
-
Reagent Quality: The quality of cell culture media, serum, and other reagents can affect compound activity.
-
Recommendation: Use fresh, high-quality reagents. Ensure that positive and negative controls in your assay are behaving as expected. Serum proteins can sometimes bind to compounds, reducing their effective concentration.[5][6] If feasible, consider evaluating the compound's activity in the presence of different serum concentrations.
-
3. Assess Cell Health and Density
-
Poor Cell Viability: Unhealthy or dying cells will not support robust viral replication, leading to inaccurate potency measurements.
-
Recommendation: Regularly monitor cell health and viability using methods like trypan blue exclusion. Only use cells with high viability (>95%) for your assays.
-
-
Incorrect Cell Seeding Density: Both too low and too high cell densities can affect viral spread and the outcome of the assay.
-
Recommendation: Optimize the cell seeding density for your specific cell line and assay format to ensure logarithmic growth during the experiment.
-
4. Confirm Virus Titer and Strain
-
Incorrect Virus Titer (Multiplicity of Infection - MOI): An MOI that is too high can overwhelm the inhibitory capacity of the compound, leading to an artificially high EC50 value.
-
Recommendation: Re-titer your viral stock to ensure you are using the correct MOI for your assay.
-
-
Resistant Virus Strain: The potency of this compound can be affected by polymorphisms in the HIV-1 Gag protein. The A364V mutation is a known resistance-associated mutation.[2][7]
-
Recommendation: If you are working with a clinical isolate or a laboratory strain that has been passaged multiple times, consider sequencing the Gag region to check for resistance mutations.
-
Data Presentation
Table 1: In Vitro Potency of this compound (GSK'254) Against Laboratory HIV-1 Strains
| HIV-1 Strain | Tropism | Mean EC50 (nM) ± SEM |
| NL4-3 | T-tropic | 0.8 ± 0.10 |
| IIIB | T-tropic | <1 |
| HXB2 | T-tropic | <1 |
| MN | T-tropic | <1 |
| RF | T-tropic | <1 |
| Bal | M-tropic | 1.1 |
| JRFL | M-tropic | 1.2 |
Data adapted from Dicker et al., 2022.[1]
Table 2: In Vitro Potency of this compound (GSK'254) Against HIV-1 Clinical Isolates
| HIV-1 Subtype | Number of Isolates | Mean EC50 (nM) |
| A | 3 | 3.0 |
| B | 7 | Not specified |
| C | 6 | 3.5 |
| CRF01_AE | 3 | Not specified |
| Overall | 19 | 9 |
Data adapted from Dicker et al., 2022.[1]
Table 3: Impact of Gag Polymorphisms on this compound (GSK'254) Potency
| Virus | Mean EC50 (nM) |
| Subtype B gag/pr chimeric viruses | 1.9 |
| Subtype C gag/pr chimeric viruses | 1.2 |
Data adapted from Dicker et al., 2022.[1]
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Inhibition Assay
This assay measures the inhibition of HIV-1 replication by quantifying the amount of p24 antigen produced in the culture supernatant.
Caption: Workflow for the HIV-1 p24 antigen inhibition assay.
Methodology:
-
Cell Plating: Seed target cells (e.g., MT-4 cells or activated peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a pre-optimized density.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Add the compound dilutions to the appropriate wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).
-
Infection: Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a suitable multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatants.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercially available p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the virus control. Calculate the EC50 value by non-linear regression analysis of the dose-response curve.
Protocol 2: HIV-1 Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for HIV-1 strains that cause cell death (cytopathic effect) in susceptible cell lines (e.g., MT-4).
Methodology:
-
Cell Plating: Seed a CPE-sensitive cell line, such as MT-4, in a 96-well plate.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of this compound as described in the p24 assay protocol.
-
Infection: Infect the cells with a cytopathic strain of HIV-1.
-
Incubation: Incubate the plates for 4 to 6 days, or until significant CPE is observed in the virus control wells.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or a resazurin-based reagent) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value from the resulting dose-response curve.
Signaling Pathway
References
- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medinfo.gsk.com [medinfo.gsk.com]
- 5. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing off-target effects of Fipravirimat dihydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Fipravirimat dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GSK3640254) is an investigational antiviral drug belonging to the class of HIV-1 maturation inhibitors. Its primary mechanism of action is to block the final step of HIV-1 Gag polyprotein processing, specifically the cleavage of the capsid (CA) and spacer peptide 1 (SP1). This inhibition results in the formation of immature, non-infectious viral particles, thus halting the viral replication cycle.
Q2: Why was the clinical development of Fipravirimat discontinued?
A2: The development of Fipravirimat was discontinued for strategic reasons rather than major safety concerns. The primary reasons included a low genetic barrier to resistance and a significant food effect which would have impacted patient convenience.
Q3: What are the known on-target and potential off-target effects of Fipravirimat observed in clinical trials?
A3: In clinical studies, Fipravirimat demonstrated potent, dose-dependent antiviral activity. The most commonly reported treatment-related adverse events were generally mild to moderate and included gastrointestinal issues. One study noted a case of maculopapular rash. At supratherapeutic doses, a potential for QT interval prolongation was also identified. As with many small molecule inhibitors, off-target effects are a possibility and require careful consideration in experimental design.
Q4: Are there known off-target effects for other HIV-1 maturation inhibitors that could be relevant for Fipravirimat?
A4: Other HIV-1 maturation inhibitors have been evaluated. For instance, BMS-955176 was found to have a low potential for off-target liabilities in a panel of receptor, ion channel, and enzyme assays, with the most common side effects being headaches and abnormal dreams. The first-generation maturation inhibitor, bevirimat, was generally well-tolerated in short-term studies. While these findings may suggest a class-wide trend of relatively low off-target effects, it is crucial to experimentally verify the off-target profile of Fipravirimat in your specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability in Culture
Q: I am observing significant cytotoxicity in my cell cultures when treated with this compound, even at concentrations where I expect to see specific antiviral activity. What could be the cause and how can I troubleshoot this?
A: Unexpected cytotoxicity can arise from several factors, including off-target effects, issues with the compound itself, or experimental conditions.
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Aggregation:
-
Question: Is the compound fully dissolved in your culture medium?
-
Action: this compound may have limited aqueous solubility. Ensure it is completely dissolved in a suitable solvent (e.g., DMSO) before diluting into your culture medium. Visually inspect for any precipitation. Consider performing a solubility test.
-
-
Off-Target Cytotoxicity:
-
Question: Could Fipravirimat be hitting an unintended cellular target that is essential for cell viability?
-
Action: Perform a dose-response cytotoxicity assay in parallel with your antiviral assay. Use a range of concentrations, including those well above the expected EC50 for antiviral activity. It is also advisable to test in a non-target cell line (a cell line not susceptible to HIV-1 infection) to distinguish between general cytotoxicity and on-target antiviral effects.
-
-
Vehicle Control:
-
Question: Is the solvent (e.g., DMSO) concentration in your experiments consistent across all conditions and at a non-toxic level?
-
Action: Ensure that the final concentration of the vehicle (e.g., DMSO) is the same in all wells, including untreated controls. Run a vehicle-only control to assess its contribution to any observed cytotoxicity.
-
| Parameter | Recommendation |
| Compound Stock Concentration | Prepare a high-concentration stock in 100% DMSO. |
| Final Vehicle Concentration | Keep final DMSO concentration in culture medium below 0.5%. |
| Positive Control for Cytotoxicity | Include a known cytotoxic agent (e.g., staurosporine) as a positive control. |
| Cell Viability Assay | Use a standard method like MTT, MTS, or a live/dead cell stain. |
Issue 2: Inconsistent Antiviral Activity or High Variability Between Replicates
Q: My experiments with this compound are showing highly variable results in terms of antiviral efficacy. What are the potential reasons and how can I improve consistency?
A: High variability can be due to compound instability, experimental technique, or the biological system itself.
Possible Causes and Troubleshooting Steps:
-
Compound Stability:
-
Question: Is this compound stable under your experimental conditions (e.g., in culture medium at 37°C)?
-
Action: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. If stability is a major concern, you may need to perform a stability assay.
-
-
Assay Conditions:
-
Question: Are your cell seeding density, virus inoculum (MOI), and incubation times consistent across experiments?
-
Action: Standardize all assay parameters. Ensure even cell distribution when plating and precise timing of compound addition and virus infection.
-
-
Cell Health:
-
Question: Are the cells healthy and in the logarithmic growth phase at the time of the experiment?
-
Action: Use cells with a low passage number and ensure they are healthy and free of contamination.
-
Experimental Protocols for Investigating Off-Target Effects
1. General Cytotoxicity Assay using HepG2 Cells
This protocol is designed to assess the general cytotoxicity of this compound in a human liver cell line, which is often used as a proxy for potential hepatotoxicity.
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a standard method such as the MTT or MTS assay, following the manufacturer's instructions.
-
Calculate the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
2. In Vitro Kinase Panel Screening
To identify potential off-target kinase interactions, a broad panel kinase screen is recommended. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Methodology:
-
Provide the CRO with a sample of this compound of known concentration and purity.
-
The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence of the compound, and the percent inhibition is calculated relative to a vehicle control.
-
"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition).
-
Follow-up dose-response assays are then performed for any identified hits to determine the IC50 values.
-
Visualizations
Technical Support Center: Fipravirimat Dihydrochloride Resistance Selection in HIV-1
This technical support center provides guidance for researchers on the in vitro selection of HIV-1 strains resistant to Fipravirimat dihydrochloride (GSK3640254), a novel maturation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Fipravirimat is an HIV-1 maturation inhibitor. It targets the late stage of the viral life cycle by binding to the Gag polyprotein. This binding inhibits the final cleavage of the capsid-spacer peptide 1 (CA-SP1) precursor, p25, into the mature capsid protein (CA). This disruption prevents the formation of mature, infectious virions.
Q2: What is the primary genetic determinant of resistance to Fipravirimat?
The most common mutation associated with resistance to Fipravirimat, identified in both cell culture selections and clinical studies, is the A364V substitution in the Gag polyprotein.[1][2]
Q3: How does the A364V mutation confer resistance to Fipravirimat?
The A364V mutation is believed to confer resistance by increasing the rate of p25 (CA-SP1) cleavage.[1][2] Virus-like particles containing the A364V mutation have been shown to have a p25 cleavage rate approximately 9.3 times higher than that of the wild-type virus.[1][2] This accelerated processing may overcome the inhibitory effect of Fipravirimat.
Q4: What level of resistance is conferred by the A364V mutation?
While a precise fold-change in EC50 can vary between experimental systems, viruses harboring the A364V substitution generally exhibit significantly reduced susceptibility to Fipravirimat.[2] Baseline antiviral activity for Fipravirimat against a panel of HIV-1 clinical isolates showed a mean EC50 of 9 nM, providing a reference for comparison.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No resistant variants emerging after prolonged passaging. | 1. Initial drug concentration is too high, leading to complete inhibition of viral replication.2. The viral inoculum is too low or has low genetic diversity.3. Suboptimal cell culture conditions are affecting viral fitness. | 1. Start the selection with a Fipravirimat concentration at or near the EC50 of the wild-type virus.2. Use a high-titer, diverse viral stock for the initial infection.3. Ensure optimal cell density, viability, and media conditions. Monitor cell health closely. |
| Rapid emergence of resistance in early passages. | The starting drug concentration is too low, providing insufficient selective pressure. | Gradually increase the drug concentration in subsequent passages, typically by 2- to 3-fold, once viral replication (e.g., p24 levels) has recovered. |
| Loss of the resistant phenotype after removing the drug. | The resistance mutation may impart a fitness cost, leading to the outgrowth of wild-type revertants in the absence of selective pressure. | Maintain a low concentration of Fipravirimat in the culture medium when expanding the resistant virus stock to preserve the selected mutations. |
| Difficulty in amplifying and sequencing the Gag region. | 1. Low viral RNA levels in the supernatant.2. Suboptimal PCR primers or conditions. | 1. Concentrate the viral particles from the supernatant before RNA extraction.2. Design and validate primers specifically for the Gag region of your HIV-1 strain. |
Experimental Protocols
Protocol 1: In Vitro Selection of Fipravirimat-Resistant HIV-1
This protocol describes a general method for selecting Fipravirimat-resistant HIV-1 strains in cell culture using a dose-escalation approach.
Materials:
-
Permissive cell line (e.g., MT-4, C8166, or activated Peripheral Blood Mononuclear Cells (PBMCs))
-
Wild-type HIV-1 strain (e.g., NL4-3, IIIB)
-
This compound stock solution
-
Complete cell culture medium
-
HIV-1 p24 antigen ELISA kit
-
Reagents for viral RNA extraction, reverse transcription, and PCR amplification of the Gag gene
-
DNA sequencing reagents and access to a sequencer
Methodology:
-
Determine Baseline Susceptibility: Perform a standard antiviral assay to determine the 50% effective concentration (EC50) of Fipravirimat against the wild-type HIV-1 strain in the chosen cell line.
-
Initial Infection: Infect a culture of the permissive cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Initiate Selection: After infection, culture the cells in the presence of Fipravirimat at a starting concentration equal to the predetermined EC50.
-
Monitor Viral Replication: Supervise the culture by monitoring for signs of viral replication, such as syncytia formation or by quantifying the p24 antigen concentration in the culture supernatant every 3-4 days.
-
Passage Virus: When viral replication is robust (e.g., p24 levels are increasing), harvest the cell-free supernatant containing the virus. Use this supernatant to infect fresh cells.
-
Escalate Drug Concentration: In the new passage, increase the concentration of Fipravirimat by 2- to 3-fold.
-
Repeat Passaging and Escalation: Repeat steps 4-6 for multiple passages. Continue to escalate the drug concentration as the virus adapts and demonstrates the ability to replicate at higher concentrations. This process can take 50-95 passages.[3][4]
-
Isolate and Characterize Resistant Virus: Once the virus can consistently replicate at a high concentration of Fipravirimat (e.g., >100-fold the initial EC50), harvest the viral supernatant.
-
Genotypic Analysis: Extract viral RNA from the resistant strain. Perform RT-PCR to amplify the Gag gene. Sequence the amplified DNA to identify mutations.
-
Phenotypic Analysis: Perform an antiviral assay with the resistant viral stock to quantify the fold-change in EC50 compared to the wild-type virus.
Protocol 2: Genotypic Analysis of Fipravirimat-Resistant HIV-1
-
Viral RNA Extraction: Isolate viral RNA from the culture supernatant of the resistant HIV-1 strain using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted viral RNA using a reverse transcriptase enzyme and a Gag-specific reverse primer.
-
PCR Amplification: Amplify the full-length Gag gene from the cDNA using high-fidelity DNA polymerase and Gag-specific forward and reverse primers.
-
DNA Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS) methods.
-
Sequence Analysis: Align the obtained sequence with the wild-type reference sequence to identify amino acid substitutions. Pay close attention to the region around codon 364 in the Gag sequence.
Data Presentation
Table 1: Antiviral Activity of Fipravirimat (GSK3640254)
| Virus Population | Assay Type | Mean EC50 (nM) | Mean EC90 (nM) |
| Panel of HIV-1 Clinical Isolates | Multiple-cycle | 9 | Not Reported |
| Library of Subtype B and C Chimeric Viruses | Single-cycle | Not Reported | 33 (protein-binding adjusted) |
| Data sourced from published in vitro experiments.[1][2] |
Table 2: Genotypic and Phenotypic Profile of Fipravirimat-Resistant HIV-1
| Mutation | Location | Mechanism of Resistance | Expected Phenotypic Change |
| A364V | Gag | Increased rate of p25 (CA-SP1) cleavage | Greatly reduced susceptibility to Fipravirimat |
| Information compiled from in vitro and clinical resistance studies.[1][2] |
Visualizations
Caption: Workflow for in vitro selection of Fipravirimat-resistant HIV-1.
Caption: Fipravirimat inhibits the final cleavage of the CA-SP1 intermediate.
Caption: Troubleshooting logic for HIV-1 resistance selection experiments.
References
- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
Technical Support Center: Fipravirimat Dihydrochloride and the Gag A364V Mutation Challenge
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fipravirimat dihydrochloride and investigating the impact of the Gag A364V mutation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GSK3640254) is an investigational second-generation HIV-1 maturation inhibitor.[1] It targets the final stages of the viral life cycle, specifically the proteolytic cleavage of the Gag polyprotein.[2] By inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction, fipravirimat prevents the formation of mature, infectious viral particles.[3] This disruption of Gag processing leads to the release of non-infectious virions.
Q2: What is the significance of the Gag A364V mutation?
The Gag A364V mutation is a primary resistance mutation that emerges in response to selective pressure by fipravirimat.[2][3][4] This mutation has been observed both in cell culture resistance selection studies and in clinical trials.[3] The presence of the A364V mutation significantly reduces the susceptibility of HIV-1 to fipravirimat.
Q3: How does the Gag A364V mutation confer resistance to fipravirimat?
The proposed mechanism for resistance conferred by the A364V mutation is an increased rate of p25 (CA-SP1) cleavage. Virus-like particles containing the A364V mutation have been shown to exhibit a significantly faster p25 cleavage rate compared to wild-type, which may overcome the inhibitory effect of fipravirimat.[3][5]
Q4: What is the effect of the Gag A364V mutation on viral replication capacity?
The Gag A364V mutation has been shown to increase the replicative capacity of HIV-1 in certain cell lines, such as MT-2 cells.[5] However, the impact of this mutation on viral fitness can be cell-type dependent.[6]
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 values in antiviral assays.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting: Ensure consistent cell passage number and health. Validate cell line identity and test for mycoplasma contamination. Different cell lines can yield varying results.[6]
-
-
Possible Cause 2: Inaccurate virus titration.
-
Troubleshooting: Re-titer the viral stock before each experiment. Use a consistent method for determining viral infectivity, such as a p24 ELISA or a reporter gene assay.
-
-
Possible Cause 3: this compound degradation.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment from a validated stock solution. Store the stock solution at the recommended temperature and protect it from light.
-
-
Possible Cause 4: Assay format.
-
Troubleshooting: Be aware that single-cycle and multiple-cycle replication assays can produce different potency values. For instance, fipravirimat shows lower potency against the A364V mutant in single-cycle assays compared to multiple-cycle assays.[7]
-
Problem 2: Failure to generate the Gag A364V mutant using site-directed mutagenesis.
-
Possible Cause 1: Suboptimal primer design.
-
Troubleshooting: Verify primer sequences for accuracy. Ensure primers have a suitable melting temperature (Tm) and lack significant secondary structures or primer-dimer potential. The mutation should be centrally located within the primer.
-
-
Possible Cause 2: Inefficient PCR amplification.
-
Troubleshooting: Optimize PCR conditions, including annealing temperature, extension time, and the number of cycles. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
-
Possible Cause 3: Incomplete DpnI digestion of parental DNA.
-
Troubleshooting: Ensure complete digestion of the parental, methylated template DNA by DpnI by extending the incubation time or using a fresh aliquot of the enzyme. This is crucial to reduce the number of wild-type colonies.
-
-
Possible Cause 4: Low transformation efficiency.
-
Troubleshooting: Use highly competent cells for transformation. Ensure the purity of the PCR product before transformation.
-
Problem 3: Unexpected results in replication capacity assays.
-
Possible Cause 1: Reversion of the A364V mutation.
-
Troubleshooting: Sequence the viral stock after propagation to confirm the presence of the A364V mutation and the absence of other mutations in the Gag region.
-
-
Possible Cause 2: Cell-type specific effects.
-
Troubleshooting: The replication capacity of the A364V mutant can vary between different cell types.[6] Conduct replication assays in multiple relevant cell lines to obtain a comprehensive fitness profile.
-
-
Possible Cause 3: Inconsistent viral input.
-
Troubleshooting: Normalize the amount of virus used to infect cells based on a reliable infectivity measure (e.g., TCID50) or a physical measure (e.g., p24 antigen concentration).
-
Quantitative Data Summary
Table 1: Antiviral Activity of Fipravirimat (GSK'254) Against Wild-Type and Gag A364V Mutant HIV-1
| Virus Strain | Assay Type | Cell Line | Parameter | Value (nM) | Fold Change | Reference |
| Wild-Type (NL4-3) | Multiple-Cycle | MT-2 | EC50 | 1.8 | - | [7] |
| Gag A364V Mutant | Multiple-Cycle | MT-2 | EC50 | ≤ 8.0 | ≤ 4.4 | [7] |
| Wild-Type | Single-Cycle | - | EC50 | - | - | [7] |
| Gag A364V Mutant | Single-Cycle | - | EC50 | 32.0 | >17.8 | [7] |
EC50: 50% effective concentration. Fold change is calculated relative to the wild-type virus under the same assay conditions.
Experimental Protocols
Antiviral Activity Assay (Multiple-Cycle Replication Assay)
This protocol is adapted from methodologies used to evaluate fipravirimat's antiviral activity.[3]
-
Cell Preparation: Seed MT-2 cells at an appropriate density in a 96-well plate.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Infect the cells with either wild-type or Gag A364V mutant HIV-1 at a low multiplicity of infection (MOI).
-
Treatment: Add the diluted fipravirimat to the infected cells. Include a no-drug control.
-
Incubation: Incubate the plates for 4-5 days to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: Measure the amount of viral replication in the culture supernatant using a suitable method, such as a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Generation of Gag A364V Mutant by Site-Directed Mutagenesis
This protocol is based on standard site-directed mutagenesis procedures.[8][9]
-
Template DNA: Use a plasmid containing the full-length HIV-1 proviral DNA (e.g., pNL4-3) as the template.
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change to introduce the A364V mutation in the Gag sequence. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to specifically cleave the methylated, parental template DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli.
-
Colony Screening and Sequencing: Select individual bacterial colonies, isolate the plasmid DNA, and sequence the Gag region to confirm the presence of the A364V mutation and the absence of any unintended mutations.
-
Virus Stock Production: Transfect the sequence-verified mutant plasmid into a suitable cell line (e.g., HEK293T) to produce a viral stock of the Gag A364V mutant.
Visualizations
Caption: HIV-1 Gag processing pathway and the inhibitory action of fipravirimat.
Caption: Experimental workflow for generating and testing the Gag A364V mutant.
References
- 1. Fipravirimat - Wikipedia [en.wikipedia.org]
- 2. Fipravirimat | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fipravirimat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-dependent replication potentials of HIV-1 gag mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Cleavage Site Gag Mutations in Amprenavir-Resistant Human Immunodeficiency Virus Type 1 (HIV-1) Predispose HIV-1 to Rapid Acquisition of Amprenavir Resistance but Delay Development of Resistance to Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural characterization of HIV-1 matrix mutants implicated in envelope incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A New Generation of HIV Maturation Inhibitors Shows Promise in Overcoming Resistance
For Immediate Publication
The landscape of HIV treatment is continually evolving, with researchers focused on developing novel antiretrovirals that target different stages of the viral lifecycle to combat drug resistance. Maturation inhibitors represent a unique class of antiretrovirals that disrupt the final stages of virion assembly, rendering the newly produced virus particles non-infectious. This guide provides a detailed comparison of the first-generation maturation inhibitor, bevirimat, with the more recently developed second-generation agents, highlighting key differences in their mechanism of action, potency, and resistance profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Targets
HIV maturation is a critical process involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This cleavage cascade leads to the structural rearrangement of the viral particle into its mature, infectious form.
First-generation maturation inhibitors , exemplified by bevirimat , specifically target the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein.[1] By binding to the Gag polyprotein at the CA-SP1 junction, bevirimat prevents this final cleavage step, leading to the release of immature, non-infectious virions.[2][3]
Second-generation agents encompass two distinct strategies. The first involves direct analogues of bevirimat, such as GSK3532795/BMS-955176 and GSK3640254, which also target the CA-SP1 cleavage site but are designed to have improved potency and a better resistance profile.[4][5] The second, and more distinct, approach is represented by lenacapavir , a first-in-class capsid inhibitor. Lenacapavir has a multi-faceted mechanism of action, interfering with multiple stages of the viral lifecycle, including capsid-mediated nuclear import of viral DNA, virus assembly and release, and the formation of the mature capsid core.[6] While it also affects maturation, its primary target is the capsid protein itself, disrupting the delicate balance of capsid stability required for successful infection.[7]
Figure 1. HIV Maturation Pathway and Inhibitor Targets.
Comparative Efficacy: A Quantitative Look
The potency of antiviral agents is a critical determinant of their clinical utility. The following table summarizes the in vitro activity of first and second-generation maturation inhibitors against wild-type HIV-1 and resistant strains.
| Inhibitor Class | Compound | Target | IC50 / EC50 (Wild-Type HIV-1) | Activity Against Resistant Strains | Reference(s) |
| First-Generation | Bevirimat | CA-SP1 Cleavage | ~10 nM (IC50) | Reduced activity against viruses with polymorphisms in the Gag SP1 region (e.g., V370A). | [8][9] |
| Second-Generation | GSK3532795/BMS-955176 | CA-SP1 Cleavage | Potent activity against a broad range of clinical isolates. | Maintains activity against many bevirimat-resistant strains. | [4][10] |
| Second-Generation | GSK3640254 | CA-SP1 Cleavage | ~1.2-1.9 nM (EC50) | Superior activity against bevirimat-resistant strains, including those with V362I and V362I/V370A polymorphisms. | [5] |
| Second-Generation | Lenacapavir | Capsid (multiple stages) | 30-190 pM (EC50) | Active against HIV-1 isolates resistant to other classes of antiretrovirals. | [6][11] |
Overcoming Resistance: The Second Generation's Advantage
A significant challenge with the first-generation maturation inhibitor bevirimat was the pre-existing natural polymorphisms in the Gag SP1 region in a substantial proportion of HIV-1 isolates, which conferred resistance to the drug.[1] This limited its clinical applicability.
Second-generation bevirimat analogs were specifically designed to overcome this hurdle. For instance, GSK3640254 has demonstrated potent activity against a wide array of HIV-1 strains with Gag polymorphisms that rendered bevirimat ineffective.[5] This broader activity is a crucial advancement for this class of inhibitors.
Lenacapavir, with its distinct mechanism of action targeting the capsid, is not affected by the Gag SP1 polymorphisms that confer resistance to bevirimat.[11] While resistance to lenacapavir can emerge through mutations in the capsid protein, these are different from those affecting bevirimat.
Figure 2. General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess the efficacy and toxicity of antiviral compounds.
Antiviral Activity Assay (IC50/EC50 Determination)
This assay measures the concentration of a drug required to inhibit 50% of viral replication (IC50 or EC50).
-
Cell Culture: Human T-lymphoid cells (e.g., MT-4) are cultured in appropriate media and maintained at a specific density.
-
Virus Infection: Cells are infected with a known amount of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the maturation inhibitor.
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of a viral protein, such as p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 concentrations are plotted against the drug concentrations, and the IC50/EC50 value is calculated using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a drug that causes a 50% reduction in cell viability (CC50).
-
Cell Culture: Uninfected cells (e.g., MT-4) are seeded in a 96-well plate.
-
Drug Treatment: The cells are treated with the same serial dilutions of the maturation inhibitor as used in the antiviral assay.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[12]
-
Data Analysis: The absorbance values are plotted against the drug concentrations to determine the CC50 value. The selectivity index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.[13]
In Vitro Selection of Resistant Viruses
This method is used to identify mutations that confer resistance to a drug.
-
Viral Culture: HIV-1 is cultured in the presence of a low concentration of the maturation inhibitor.
-
Serial Passage: The virus that replicates is then used to infect fresh cells, and the concentration of the inhibitor is gradually increased over subsequent passages.
-
Genotypic Analysis: Once viral replication is observed at high drug concentrations, the viral RNA is extracted, and the Gag and Pol genes are sequenced to identify mutations that have been selected for.[14][15]
Conclusion
Second-generation HIV maturation inhibitors represent a significant advancement over the first-generation compound, bevirimat. By either improving upon the original mechanism or targeting a different component of the maturation process, these newer agents demonstrate enhanced potency and a superior ability to overcome pre-existing and treatment-emergent resistance. The continued development of maturation inhibitors and capsid inhibitors like lenacapavir provides valuable new options for the treatment of HIV, particularly for individuals with multi-drug resistant virus.
References
- 1. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hivdb.stanford.edu [hivdb.stanford.edu]
- 3. mdpi.com [mdpi.com]
- 4. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. infezmed.it [infezmed.it]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Betulinic Acid Derivatives for Bevirimat-Resistant Human Immunodeficiency Virus Type-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Validating the Target Engagement of Fipravirimat Dihydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Fipravirimat dihydrochloride (GSK3640254), a potent HIV-1 maturation inhibitor. We present supporting experimental data for Fipravirimat and its alternatives, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the underlying mechanisms and experimental workflows.
Introduction to Fipravirimat and HIV-1 Maturation Inhibition
This compound is an investigational antiretroviral drug belonging to the class of HIV-1 maturation inhibitors.[1][2] These inhibitors disrupt the final step of Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction by the viral protease.[3][4] This inhibition leads to the formation of immature, non-infectious virions, thus halting the viral replication cycle.[5] The primary target of maturation inhibitors is the Gag polyprotein itself, not the protease enzyme.[4] Validating that a compound like Fipravirimat engages this target within a cellular environment is crucial for its development and for understanding its mechanism of action.
Comparative Analysis of Target Engagement Validation Methods
Several robust methods can be employed to confirm and quantify the interaction of Fipravirimat with the HIV-1 Gag protein in cells. Below, we compare key techniques, including data from Fipravirimat and alternative maturation inhibitors like Bevirimat and VH3739937.
Quantitative Antiviral Activity
A primary indicator of target engagement is the potent and specific inhibition of viral replication in cell culture.
Table 1: Comparative Antiviral Potency of HIV-1 Maturation Inhibitors
| Compound | Virus Strain | Assay Cell Type | Potency Metric | Value | Reference |
|---|---|---|---|---|---|
| Fipravirimat (GSK'254) | HIV-1 Clinical Isolates (Panel) | PBMCs | EC50 | 9 nM (mean) | [1] |
| Fipravirimat (GSK'254) | Subtype B and C Chimeric Viruses | Not Specified | Protein-Binding Adjusted EC90 | 33 nM (mean) | [1] |
| VH3739937 | HIV-1 Laboratory Strains | Not Specified | EC50 | ≤ 5.0 nM | [6] |
| VH3739937 | HIV-1 Clinical Isolates | CEM-NKR-CCR5-Luc | EC50 | <1.0 to 4.0 nM | [6] |
| Bevirimat | HIV-1/NL4-3 | Not Specified | IC50 | 0.012 to 0.05 µM |
Key Experimental Techniques for Target Validation
Virus-Like Particle (VLP) Cleavage Assay
This biochemical assay directly assesses the ability of a compound to inhibit the cleavage of the CA-SP1 junction within VLPs, providing strong evidence of on-target activity.
Experimental Protocol:
-
VLP Production: Co-transfect HEK293T cells with plasmids encoding HIV-1 Gag and a non-functional protease to produce immature VLPs.
-
VLP Purification: Harvest VLPs from the cell culture supernatant and purify them through ultracentrifugation.
-
Inhibitor Incubation: Pre-incubate the purified VLPs with various concentrations of the maturation inhibitor (e.g., Fipravirimat) or a vehicle control (e.g., DMSO).
-
Protease Digestion: Initiate the cleavage reaction by adding exogenous, active HIV-1 protease.
-
Time-Course Analysis: Take aliquots at different time points and stop the reaction.
-
Detection: Analyze the Gag processing products (p25 and p24) by Western blotting using an anti-CA antibody. The ratio of uncleaved p25 to cleaved p24 indicates the inhibitory activity.
Application: Mechanistic studies with Fipravirimat have confirmed that it inhibits the cleavage of p25 in a range of polymorphic HIV-1 Gag VLPs.[1] Similarly, the next-generation inhibitor VH3739937 was shown to effectively block p25 cleavage in VLPs, although its inhibitory effect decreased over time with certain resistant mutant VLPs.[6]
Caption: Workflow for the Virus-Like Particle (VLP) Cleavage Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify direct drug-target interaction in a native cellular context.[7][8] It is based on the principle that ligand binding alters the thermal stability of the target protein.[9]
Experimental Protocol:
-
Cell Treatment: Incubate intact cells (e.g., HIV-1 infected T-cells) with Fipravirimat or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Gag protein remaining in the supernatant at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Gag against temperature. A shift in the melting curve to a higher temperature in the presence of Fipravirimat indicates target stabilization and thus, engagement.
Application: While specific CETSA data for Fipravirimat is not publicly available, this method is highly applicable for validating its engagement with the Gag protein in cells.[8][10] It would provide direct evidence of binding in a physiologically relevant environment, complementing activity-based assays.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Photoaffinity Labeling
This chemical biology technique is used to covalently link a drug to its target protein, allowing for unambiguous identification of the binding site.
Experimental Protocol:
-
Probe Synthesis: Synthesize a Fipravirimat analog containing a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin).
-
Cellular Treatment: Treat cells expressing HIV-1 Gag with the photoaffinity probe.
-
UV Crosslinking: Expose the cells to UV light to activate the photoreactive group, forming a covalent bond between the probe and its binding partner (Gag).
-
Lysis and Enrichment: Lyse the cells and enrich the probe-protein complexes using the affinity tag (e.g., streptavidin beads for a biotin tag).
-
Target Identification: Identify the crosslinked protein and map the binding site using mass spectrometry.
Application: Photoaffinity labeling was successfully used to map the binding site of the first-in-class maturation inhibitor, Bevirimat.[11][12] The study demonstrated that Bevirimat analogs crosslink to sequences at or near the CA-SP1 cleavage site within Gag, providing definitive proof of its target.[13] This technique could be similarly applied to Fipravirimat to precisely map its interaction site.
HIV-1 Maturation Pathway and Point of Inhibition
The following diagram illustrates the late stages of the HIV-1 life cycle and the specific step inhibited by Fipravirimat and other maturation inhibitors.
Caption: Inhibition of HIV-1 Maturation by Fipravirimat.
Conclusion
Validating the target engagement of this compound in cells can be achieved through a multi-faceted approach. Antiviral activity assays provide initial evidence of on-target effects. For direct confirmation, the VLP cleavage assay offers a robust biochemical method to demonstrate inhibition of Gag processing. Furthermore, advanced biophysical and chemical biology techniques like CETSA and photoaffinity labeling can provide definitive evidence of direct binding within a native cellular context. By comparing data from Fipravirimat with other maturation inhibitors, researchers can gain a comprehensive understanding of its mechanism and cellular pharmacology.
References
- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maturation inhibitor - Wikipedia [en.wikipedia.org]
- 5. viivhealthcare.com [viivhealthcare.com]
- 6. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 [mdpi.com]
- 7. pelagobio.com [pelagobio.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fipravirimat Dihydrochloride: A Comparative Analysis of Cross-Resistance with Other Antiretrovirals
An objective guide for researchers and drug development professionals on the cross-resistance profile of the investigational HIV-1 maturation inhibitor, Fipravirimat dihydrochloride.
Fipravirimat (GSK3640254) is an investigational antiretroviral drug belonging to the class of maturation inhibitors.[1] This guide provides a comparative overview of its cross-resistance profile with other established classes of antiretroviral agents. Due to the discontinuation of Fipravirimat's development in 2023, comprehensive clinical data on cross-resistance is limited.[1] However, based on its unique mechanism of action and available preclinical information, a theoretical and emergent profile can be delineated.
Mechanism of Action: A Novel Target in HIV-1 Maturation
Fipravirimat, like other maturation inhibitors, targets the final step in the processing of the HIV-1 Gag polyprotein.[2] Specifically, it inhibits the cleavage of the capsid precursor (p25) into the mature capsid protein (p24), a crucial step for the formation of infectious viral particles.[2][3] This mechanism is distinct from all other approved classes of antiretrovirals, which target reverse transcriptase, protease, integrase, or viral entry.
Caption: Mechanism of action of Fipravirimat compared to other antiretroviral classes.
Cross-Resistance Profile
The unique mechanism of action of maturation inhibitors suggests a lack of cross-resistance with other antiretroviral classes.[2] Resistance to Fipravirimat is expected to be mediated by mutations in the Gag polyprotein, specifically around the cleavage site, rather than in the enzymes targeted by other drugs.
Quantitative Data on Cross-Resistance
Comprehensive quantitative data from head-to-head clinical studies comparing Fipravirimat with a wide panel of antiretrovirals is not publicly available. However, the primary resistance mutation associated with maturation inhibitors is A364V in the Gag protein.[4][5] Another second-generation maturation inhibitor, GSK3532795, showed that the V362I substitution, in conjunction with secondary mutations, can also reduce susceptibility.[3]
Table 1: Expected Cross-Resistance Profile of Fipravirimat
| Antiretroviral Class | Key Resistance Mutations | Expected Cross-Resistance with Fipravirimat | Rationale |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | M184V, K65R, Thymidine Analog Mutations (TAMs) | None | Different target (Reverse Transcriptase vs. Gag) and different resistance mutations. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | K103N, Y181C, G190A | None | Different target (Reverse Transcriptase vs. Gag) and different resistance mutations.[6][7] |
| Protease Inhibitors (PIs) | V82A/F/T/S, L90M, I50L | None | While both affect viral maturation, PIs target the protease enzyme, whereas Fipravirimat targets the Gag substrate.[2] Viruses resistant to GSK3532795 remained sensitive to the PI nelfinavir.[3] |
| Integrase Strand Transfer Inhibitors (INSTIs) | N155H, Q148H/K/R, G140S | None | Different target (Integrase vs. Gag) and different resistance mutations. |
| Entry Inhibitors (e.g., Maraviroc, Fostemsavir, Ibalizumab) | V3 loop changes (Maraviroc), gp120 mutations (Fostemsavir), gp120 mutations (Ibalizumab) | None | Target different stages of the viral lifecycle (entry vs. maturation). No cross-resistance has been reported between entry inhibitors and other antiretroviral classes.[8] |
| Other Maturation Inhibitors (e.g., Bevirimat, GSK3532795) | A364V, V362I | Potential | Shared mechanism of action and target site within the Gag polyprotein suggest a high likelihood of cross-resistance. |
Experimental Protocols for Assessing Cross-Resistance
The evaluation of cross-resistance typically involves in vitro phenotypic and genotypic assays.
Phenotypic Assays
Phenotypic assays measure the ability of a virus to replicate in the presence of a drug. This is often expressed as the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50).
Key Steps:
-
Virus Preparation: Recombinant viruses are generated containing the reverse transcriptase, protease, and/or Gag genes from patient-derived plasma HIV-1 RNA.
-
Cell Culture: Susceptible host cells (e.g., MT-2, TZM-bl) are cultured.
-
Infection and Drug Treatment: Cells are infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drugs being tested.
-
Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring an endpoint such as p24 antigen production or luciferase activity.[9]
-
Data Analysis: The EC50 is calculated, and the fold-change in EC50 for the test virus is determined relative to a wild-type reference virus. A significant increase in the fold-change indicates resistance.
References
- 1. Fipravirimat - Wikipedia [en.wikipedia.org]
- 2. Maturation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fipravirimat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to overcome HIV drug resistance-current and future perspectives [frontiersin.org]
- 9. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic, additive, or antagonistic effects of Fipravirimat combinations
A Comprehensive Guide to the Combination Potential of Fipravirimat
For Researchers, Scientists, and Drug Development Professionals
Fipravirimat (also known as GSK3640254) is a next-generation HIV-1 maturation inhibitor that was under development by ViiV Healthcare.[1][2] It represents a novel mechanism of action by targeting the final stages of the viral life cycle.[1] Specifically, Fipravirimat inhibits the last protease cleavage event in the Gag polyprotein, between the capsid protein (p24) and spacer peptide 1 (SP1).[3][4] This disruption prevents the formation of mature, infectious virions, thereby blocking viral replication.[3][5]
Despite showing a potent, dose-dependent antiviral response in early clinical studies, the development of Fipravirimat was terminated in early 2023.[1][2][6] The primary reasons for discontinuation included a low genetic barrier to resistance, as evidenced by the rapid emergence of mutations in short-term monotherapy trials, and a lack of significant clinical differentiation from highly effective standard-of-care regimens.[1][2][7]
This guide provides an objective comparison of Fipravirimat's known combination potential with other antiretroviral agents, based on available clinical and preclinical data. Due to the termination of its development, publicly available data on synergistic, additive, or antagonistic effects from dedicated combination studies are limited. The information presented herein is compiled from pharmacokinetic interaction studies and general principles of antiviral combination therapy evaluation.
Data on Fipravirimat Combination Studies
The primary focus of published Fipravirimat combination studies was to evaluate pharmacokinetic (PK) interactions and safety, which are critical prerequisites for any combination therapy. These studies aimed to determine if co-administration of Fipravirimat with other antiretrovirals altered the drug concentrations of either agent in a clinically significant way.
A Phase I study was conducted to assess the PK interaction between Fipravirimat and the fixed-dose combination of tenofovir alafenamide/emtricitabine (TAF/FTC), a common nucleoside reverse transcriptase inhibitor (NRTI) backbone.[5] The results indicated no meaningful impact on the steady-state pharmacokinetics of TAF, its metabolite tenofovir (TFV), or FTC when co-administered with Fipravirimat.[5] This suggests that Fipravirimat could be administered with TAF/FTC without requiring dose adjustments.
While a Phase IIb study to evaluate the efficacy and safety of Fipravirimat in combination with dolutegravir was planned, it was ultimately terminated.[8] Therefore, no clinical efficacy or synergy data from this trial are available.
Table 1: Summary of a Pharmacokinetic Interaction Study of Fipravirimat with TAF/FTC
| Parameter | Drug Analyzed | Geometric Mean Ratio (90% CI) (TAF/FTC + Fipravirimat vs. TAF/FTC alone) | Clinical Interpretation |
| AUC₀₋₂₄ | Tenofovir Alafenamide (TAF) | 0.886 (0.75 to 1.04) | No clinically significant effect |
| Cₘₐₓ | Tenofovir Alafenamide (TAF) | 0.874 (0.68 to 1.12) | No clinically significant effect |
| AUC₀₋₂₄ | Tenofovir (TFV) | Similar to TAF/FTC alone | No clinically significant effect |
| Cₘₐₓ | Tenofovir (TFV) | Similar to TAF/FTC alone | No clinically significant effect |
| AUC₀₋₂₄ | Emtricitabine (FTC) | Similar to TAF/FTC alone | No clinically significant effect |
| Cₘₐₓ | Emtricitabine (FTC) | Similar to TAF/FTC alone | No clinically significant effect |
Source: Data from a Phase I, open-label, 2-period, 1-way study in healthy volunteers.[5] AUC₀₋₂₄: Area under the plasma concentration-time curve from time zero to 24 hours. Cₘₐₓ: Maximum observed plasma concentration.
Experimental Protocols
As specific protocols for Fipravirimat synergy studies have not been published, this section details a representative methodology for evaluating the in vitro synergistic, additive, or antagonistic effects of anti-HIV drug combinations, based on established practices in the field.[9][10]
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between an investigational agent (e.g., Fipravirimat) and an approved antiretroviral drug when tested in combination against HIV-1 replication in cell culture.
Materials:
-
Cells: MT-4 cells or other susceptible human T-cell lines.
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates.
-
Compounds: Investigational drug (Drug A) and approved antiretroviral (Drug B), dissolved in dimethyl sulfoxide (DMSO).
-
Assay: Cell viability assay (e.g., using MTT or similar reagents) or a virus-specific marker assay (e.g., p24 antigen ELISA).
Procedure:
-
Cell Preparation: Seed MT-4 cells in 96-well microtiter plates at a predetermined density.
-
Drug Dilution: Prepare serial dilutions of Drug A and Drug B.
-
Checkerboard Assay: Add the drugs to the cells in a checkerboard pattern, where multiple concentrations of Drug A are tested in the presence and absence of multiple concentrations of Drug B.
-
Viral Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Quantification of Antiviral Effect: Measure the extent of viral replication or cell death in each well. This is often done by assessing cell viability, where uninfected cells serve as a negative control and infected, untreated cells serve as a positive control for viral cytopathic effect.
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀) for each drug alone and in combination.
-
Analyze the interaction using a quantitative method such as the median-effect principle to calculate a Combination Index (CI).[9]
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).
-
-
Visualizations
HIV-1 Lifecycle and the Target of Maturation Inhibitors
The following diagram illustrates the lifecycle of HIV-1 and highlights the specific stage targeted by maturation inhibitors like Fipravirimat.
Caption: HIV-1 lifecycle showing Fipravirimat's inhibition of the final maturation step.
Experimental Workflow for In Vitro Synergy Testing
This diagram outlines the typical workflow for a checkerboard assay to determine drug synergy.
Caption: Workflow for determining antiviral drug synergy using a checkerboard assay.
References
- 1. targethiv.org [targethiv.org]
- 2. Fipravirimat | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. medinfo.gsk.com [medinfo.gsk.com]
- 4. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3640254 Phase IIa Trial - Slideset Download - Retroviruses 2021 | CCO [clinicaloptions.com]
- 7. Maturation inhibitor advances into clinical trials | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 8. Fipravirimat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Evaluation of the combination effect of different antiviral compounds against HIV in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antiretroviral Properties of S/GSK1349572, a Next-Generation HIV Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Fipravirimat Dihydrochloride: A Comparative Analysis Against Current HIV Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat dihydrochloride (formerly GSK3640254) is an investigational antiretroviral agent belonging to the class of HIV-1 maturation inhibitors. This guide provides a comprehensive comparison of Fipravirimat's preclinical profile against currently approved and recommended HIV therapies. The information presented herein, including quantitative data, experimental methodologies, and mechanistic pathways, is intended to serve as a valuable resource for researchers and professionals in the field of HIV drug development. Although the development of Fipravirimat was discontinued by ViiV Healthcare in 2023 for strategic reasons related to its resistance profile, its novel mechanism of action continues to be an area of scientific interest.
Mechanism of Action: Targeting HIV-1 Maturation
Fipravirimat exerts its antiviral effect by inhibiting the final step of HIV-1 Gag polyprotein processing, a crucial stage in the viral lifecycle known as maturation. Specifically, it binds to the Gag precursor protein at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1). This binding event physically obstructs the viral protease from cleaving the CA/SP1 junction. The inhibition of this cleavage prevents the proper assembly and condensation of the viral core, resulting in the production of immature, non-infectious virions.
Comparative Analysis of Fipravirimat Resistance: A Guide for Researchers
A deep dive into the phenotypic and genotypic characteristics of resistance to the investigational HIV-1 maturation inhibitor, Fipravirimat, and its alternatives.
This guide provides a comprehensive comparison of Fipravirimat (GSK3640254) with other HIV-1 maturation inhibitors, focusing on the mechanisms of resistance, and the experimental methods used for their analysis. This information is tailored for researchers, scientists, and professionals involved in antiviral drug development.
Introduction to Fipravirimat and HIV-1 Maturation Inhibitors
Fipravirimat is a second-generation HIV-1 maturation inhibitor that was under clinical development by ViiV Healthcare.[1] Maturation inhibitors are a class of antiretroviral drugs that target the final step of the viral lifecycle: the proteolytic cleavage of the Gag polyprotein precursor, p25 (capsid-spacer peptide 1 or CA-SP1), into the mature capsid protein (p24) and spacer peptide 1 (SP1).[2][3] By inhibiting this crucial step, these drugs lead to the assembly of immature and non-infectious viral particles.[4] However, the development of Fipravirimat was ultimately discontinued due to a low genetic barrier to the development of drug resistance.[5]
Key Comparators:
-
Bevirimat (PA-457): The first-in-class maturation inhibitor. Its clinical development was halted because of pre-existing natural polymorphisms in the Gag sequence of approximately half of HIV-1 subtype B isolates, which conferred natural resistance.
-
GSK3532795 (formerly BMS-955176): Another second-generation maturation inhibitor that demonstrated improved activity against viral strains with Gag polymorphisms that were resistant to Bevirimat.[6] Despite this, its development was also discontinued.
Unraveling the Mechanism of Action and Resistance
Maturation inhibitors bind to the Gag polyprotein in the vicinity of the CA-SP1 cleavage site. This binding physically obstructs the viral protease, preventing it from cleaving p25.
Resistance to this class of drugs primarily emerges through mutations within the Gag polyprotein, concentrated in the C-terminal domain of the capsid (CA) and the spacer peptide 1 (SP1). These genetic alterations can either weaken the binding affinity of the inhibitor or modify the kinetics of Gag processing, allowing the virus to bypass the drug's inhibitory effect.
For Fipravirimat, the principal resistance mutation identified is A364V located in the Gag protein.[2][3][5] The A364V mutation is thought to confer resistance by accelerating the rate of p25 cleavage. In vitro studies using virus-like particles have shown that the A364V mutation results in a 9.3-fold faster cleavage rate compared to the wild-type virus, effectively out-pacing the inhibitory action of the drug.[2][3][7]
Phenotypic Resistance Analysis: Quantifying Drug Susceptibility
Phenotypic assays provide a direct measure of how susceptible a viral strain is to a particular drug. This is achieved by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50). The results are typically reported as a "fold change," which is the ratio of the IC50 or EC50 of the mutant virus to that of a wild-type reference strain.[8][9]
Comparative Phenotypic Susceptibility Data
| Drug | Gag Mutation | Fold Change in EC50/IC50 |
| Fipravirimat (GSK3640254) | A364V | Data on the precise fold-change is limited; however, A364V is established as the primary resistance mutation.[2][5] |
| GSK3532795 | A364V | >10[6] |
| Bevirimat | V370A | >100[6] |
| V362I | >100[6] | |
| ΔV370 | >100[6] | |
| Note: The discontinuation of Fipravirimat's development has limited the availability of direct comparative studies. The data presented for GSK3532795 and Bevirimat are derived from research on second-generation maturation inhibitors.[6] |
Genotypic Resistance Analysis: Identifying the Genetic Fingerprints of Resistance
Genotypic assays focus on identifying specific mutations within the viral genome that are known to be associated with drug resistance. For maturation inhibitors, this involves sequencing the Gag-protease region of the HIV-1 pol gene.
Key Resistance-Associated Mutations
| Drug | Primary Resistance Mutations | Other Associated Mutations |
| Fipravirimat (GSK3640254) | A364V | - |
| GSK3532795 | V362I, A364V | R286K, A326T, T332S/N, I333V, V370A/M, R41G (in protease), V218A/M, H219Q, G221E |
| Bevirimat | H358Y, L363F/M, A364V, A366T/V, V370A/M/Δ, T371A/Δ, S373P, I376V | Polymorphisms in the QVT motif (Gag positions 369-371) |
Detailed Experimental Protocols
Phenotypic Susceptibility Assay (Based on the PhenoSense Assay)
This protocol details a single-cycle infectivity assay for determining the phenotypic susceptibility of HIV-1 to maturation inhibitors.
-
Viral Vector Construction: Gag-protease sequences are amplified from patient plasma HIV-1 RNA via reverse transcription-polymerase chain reaction (RT-PCR) and subsequently cloned into a replication-defective HIV-1 vector that carries a luciferase reporter gene.
-
Pseudovirus Generation: The resulting recombinant vectors are co-transfected into producer cells (e.g., 293T cells) along with an expression plasmid for the vesicular stomatitis virus G protein (VSV-G) envelope. This process yields pseudotyped viral particles that are capable of a single round of infection.
-
Drug Susceptibility Measurement:
-
Target cells, such as MT-2 cells, are seeded in 96-well plates.
-
Serial dilutions of the maturation inhibitor being tested are added to the wells.
-
The supernatant containing the pseudovirus is then introduced to the wells.
-
The plates are incubated for a period of 48 to 72 hours.
-
-
Luciferase Activity Quantification: Following incubation, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Data Interpretation: A dose-response curve is generated by plotting the luciferase signal against the corresponding drug concentrations. The EC50, which is the drug concentration that inhibits 50% of the luciferase activity, is then calculated. The fold change in EC50 is determined by dividing the EC50 of the virus with the patient-derived sequence by the EC50 of a wild-type reference virus.[10]
Genotypic Resistance Assay (Sanger Sequencing of the Gag-Protease Region)
This protocol describes the methodology for identifying resistance-conferring mutations in the Gag-protease region of the HIV-1 genome.
-
RNA Isolation: Viral RNA is extracted from patient plasma samples using a commercially available kit.
-
RT-PCR Amplification: The Gag-protease region of the viral genome is reverse transcribed and then amplified using sequence-specific primers.
-
Outer Primers for Gag-Protease:
-
Forward: 5'-TAA TTT TTT AGG GAA GAT CTG GCC TTC C-3'
-
Reverse: 5'-GCA AAT ACT GGA GTA TTG TAT GGA TTT TCA GG-3'
-
-
Inner (Sequencing) Primers for Gag-Protease:
-
Forward: 5'-TCA GAG CAG ACC AGA GCC AAC AGC CCC A-3'
-
Reverse: 5'-AAT GCT TTT ATT TTT TCT TCT GTC AAT GGC-3'[11]
-
-
-
Purification of PCR Product: The amplified DNA is purified to remove unused primers and deoxynucleotide triphosphates (dNTPs).
-
DNA Sequencing: The purified PCR product is then sequenced using the inner primers on a Sanger sequencing platform.
-
Sequence Data Analysis: The obtained sequence is aligned with a wild-type reference sequence (e.g., HXB2) to identify any mutations. These mutations are then compared against established databases of resistance mutations, such as the Stanford University HIV Drug Resistance Database, to determine their clinical significance.
Visualizations of Key Processes
HIV-1 Gag Polyprotein Processing Pathway
Caption: Sequential cleavage of the HIV-1 Gag polyprotein by viral protease.
Mechanism of Action and Resistance to Fipravirimat
Caption: Fipravirimat's mechanism and the A364V resistance pathway.
Experimental Workflow for Resistance Analysis
Caption: Workflow for phenotypic and genotypic resistance analysis.
References
- 1. viivhealthcare.com [viivhealthcare.com]
- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
- 6. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols [hivfrenchresistance.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fipravirimat Dihydrochloride
For researchers, scientists, and drug development professionals handling Fipravirimat dihydrochloride, an investigational HIV-1 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) detailing its environmental and health hazards, this compound and its experimental residues must be managed as hazardous chemical waste. This precautionary approach mitigates potential risks to personnel and the environment.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office.[4][5] EHS provides specific guidelines and services for hazardous waste management that are compliant with local, state, and federal regulations.[5]
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound and its waste.
Waste Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly instructed by EHS.[6] Keep it separate from incompatible materials to prevent unintended chemical reactions.
Step-by-Step Disposal and Decontamination Workflow
The following procedure outlines the essential steps for the collection, storage, and disposal of this compound waste.
-
Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and any solvents used.[4] Plastic containers are often preferred.[4]
-
The container must be in good condition, leak-proof, and have a secure screw-top cap.
-
Affix a "HAZARDOUS WASTE" label to the container.[4] This label must include the full chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[4]
-
-
Waste Accumulation:
-
Place all waste containing this compound, including unused compounds, contaminated labware (e.g., vials, pipette tips), and cleaning materials, directly into the labeled hazardous waste container.
-
Original containers of the compound can be placed directly into the hazardous waste container without being emptied.[4]
-
For liquid waste, use a funnel to avoid spills and ensure it is compatible with the other contents of the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is a secondary containment system, such as a large tub, to contain any potential leaks.[4]
-
-
Arranging for Disposal:
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate solvent or cleaning agent, and dispose of all cleaning materials as hazardous waste.
-
Note: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[7]
Summary of Disposal Procedures
| Procedure | Requirement | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to lack of specific hazard data. |
| Container | Chemically compatible, leak-proof, with a secure lid.[4] | To prevent spills and exposure. |
| Labeling | "HAZARDOUS WASTE" with full chemical name, PI information, and location.[4] | Ensures proper identification and handling. |
| Storage | Designated and contained Satellite Accumulation Area (SAA).[4] | Safe and compliant temporary storage. |
| Final Disposal | Through the institution's Environmental Health and Safety (EHS) office for incineration.[5] | Ensures regulatory compliance and environmental protection. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
Caption: Disposal workflow for this compound.
References
- 1. This compound (GSK3640254 dihydrochloride) | HIV | 2442512-14-1 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. unsw.edu.au [unsw.edu.au]
Safeguarding Researchers: A Guide to Handling Fipravirimat Dihydrochloride
Essential safety protocols and logistical plans for the handling and disposal of Fipravirimat dihydrochloride, a potent HIV-1 inhibitor, are critical for ensuring a safe laboratory environment. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals. The information is based on the available safety data for the parent compound, Fipravirimat, and should be considered broadly applicable to the dihydrochloride salt form.
Hazard Identification and Safety Recommendations
Fipravirimat is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and prevent environmental contamination.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | GHS07 | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute aquatic toxicity (Category 1) | GHS09 | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Chronic aquatic toxicity (Category 1) | GHS09 | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Level | Equipment | Purpose |
| Standard Laboratory Attire | Safety glasses, Lab coat | Basic protection from splashes and particulates. |
| Enhanced Protection | Chemical splash goggles, Chemical-resistant gloves (e.g., nitrile) | Protection against direct eye and skin contact. |
| Procedures with Aerosolization Potential | Full-face shield, Double gloves, Disposable gown | Added protection for face and to prevent contamination of personal clothing. Use within a certified chemical fume hood or biological safety cabinet.[2] |
| Spill Cleanup | Air-purifying respirator (if high dust/aerosol levels), Chemical-resistant boots and coveralls | To be used in the event of a significant spill, providing respiratory and full-body protection. |
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound from receipt to disposal. Adherence to this workflow will minimize the risk of exposure and contamination.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Procedures
1. Preparation and Planning:
-
Storage: Upon receipt, store this compound at -20°C for the powder form or -80°C when in solvent.[1] Keep the container tightly sealed and protected from light and moisture.[3][4]
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment. Identify potential hazards, exposure routes, and necessary control measures.
-
Fume Hood/BSC: All manipulations of this compound powder and solutions should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to avoid inhalation of dust or aerosols.[1][2]
2. Weighing and Solution Preparation:
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves. For procedures with a higher risk of aerosolization, consider additional PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of this compound in a ventilated enclosure.
-
Dissolution: Add the appropriate solvent to the powder. Ensure the container is sealed before mixing to prevent spills and aerosol generation.
3. Experimental Procedures:
-
Containment: Conduct all experimental procedures involving this compound within a chemical fume hood or BSC.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
4. Decontamination and Waste Disposal:
-
Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate cleaning agent as determined by your institution's safety protocols.
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of disposable PPE as chemical waste.
-
Waste Segregation: Segregate all waste contaminated with this compound into clearly labeled, sealed containers. This includes pipette tips, tubes, and any contaminated disposables.
-
Disposal: Dispose of all chemical waste through your institution's approved hazardous waste disposal program.[1] Do not dispose of this compound or its waste down the drain, as it is very toxic to aquatic life.[1]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Notify your supervisor and institutional safety office.
-
Secure: Secure the area to prevent entry.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use a chemical spill kit and follow your institution's established procedures.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the safety data sheet to the medical personnel.[1]
Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical approach to mitigating risks associated with handling potent compounds like this compound.
Caption: Hierarchy of Controls for Chemical Safety.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
